Dimethyl pyrazine-2,6-dicarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl pyrazine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXGKDUYJPQZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563289 | |
| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-26-3 | |
| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profile & Applications of Dimethyl Pyrazine-2,6-dicarboxylate
Executive Summary
Dimethyl pyrazine-2,6-dicarboxylate (CAS 35042-26-3) represents a critical class of heteroaromatic building blocks utilized in advanced materials science and pharmaceutical chemistry.[1] Distinguished by its meta-like nitrogen positioning within the pyrazine core, this diester serves as a versatile precursor for coordination polymers and Metal-Organic Frameworks (MOFs). Its unique geometry allows for specific bridging modes that differ significantly from its 2,3- and 2,5-isomers, enabling the construction of multidimensional topologies with tunable porosity. Furthermore, as a derivative of pyrazine—a scaffold central to antitubercular and antineoplastic therapeutics—it offers a strategic entry point for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Characterization
The physicochemical profile of dimethyl pyrazine-2,6-dicarboxylate is defined by the electron-deficient nature of the pyrazine ring, which enhances the electrophilicity of the carbonyl carbons while reducing the basicity of the ring nitrogens compared to pyridine analogs.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | Dimethyl pyrazine-2,6-dicarboxylate |
| CAS Registry Number | 35042-26-3 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 119–120 °C (Reported) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~ -2.28 (Predicted for ring N protonation) |
| Coordination Sites | 4 (2 × Pyrazine N, 2 × Carbonyl O) |
Synthetic Pathways and Production[6][9][10][11][12][13]
The synthesis of dimethyl pyrazine-2,6-dicarboxylate typically proceeds via the oxidation of commercially available 2,6-dimethylpyrazine. This route is preferred over direct carboxylation due to the availability of the alkyl precursor and the thermodynamic stability of the resulting carboxylic acid intermediates.
Mechanistic Workflow
The industrial and laboratory-scale synthesis involves a two-stage process:
-
Oxidative Transformation: 2,6-Dimethylpyrazine is oxidized using strong oxidants (e.g., KMnO₄ or SeO₂) to yield pyrazine-2,6-dicarboxylic acid.
-
Fischer Esterification: The diacid is refluxed with methanol in the presence of an acid catalyst (H₂SO₄ or SOCl₂) to generate the dimethyl ester.
Figure 1: Synthetic route from alkyl pyrazine precursor to the target diester.
Reactivity Profile & Chemical Logic
The utility of dimethyl pyrazine-2,6-dicarboxylate stems from its dual functionality: the electrophilic ester groups and the nucleophilic ring nitrogens . Understanding the competition and cooperation between these sites is crucial for experimental design.
Hydrolysis and Ligand Generation
In MOF synthesis, the ester is often hydrolyzed in situ (solvothermal conditions) to generate the active dicarboxylate ligand.
-
Base-Promoted: Rapid hydrolysis using NaOH/MeOH yields the disodium salt, which can be metathesized with metal salts.
-
Acid-Catalyzed: Slower hydrolysis, often used to control crystal growth rates in hydrothermal synthesis.
Coordination Chemistry (MOF Formation)
The 2,6-substitution pattern provides a "divergent" geometry. Unlike the 2,3-isomer (which chelates like bipyridine/phenanthroline), the 2,6-isomer bridges metal centers, favoring the formation of 1D chains or 2D sheets rather than discrete molecular complexes.
-
N-Donor: Binds transition metals (Zn, Cu, Ag).
-
O-Donor: The carbonyl oxygen can participate in chelation if the metal geometry allows, or bridge adjacent metals.
Nucleophilic Substitution (Amidation)
Reaction with primary amines yields pyrazine-2,6-dicarboxamides. This is the primary route for synthesizing pharmaceutical analogs. The electron-withdrawing pyrazine ring activates the ester carbonyl, making it more reactive toward aminolysis than a standard benzoate ester.
Figure 2: Divergent reactivity map showing primary chemical transformations.
Applications in Research
Metal-Organic Frameworks (MOFs)
Dimethyl pyrazine-2,6-dicarboxylate is a precursor to pyrazine-2,6-dicarboxylate (pzdc) ligands.
-
Structural Role: The 120° angle between the carboxylate groups (approximate) combined with the linear N-N axis allows for the formation of helical chains and grid-like layers.
-
Case Study: Reaction with Zn(II) or Mg(II) salts under hydrothermal conditions yields polymers where the metal is chelated by one N and one O (from the carboxylate), while the other carboxylate oxygen bridges to a neighboring metal, creating infinite networks.
Pharmaceutical Intermediates
Pyrazinamide is a first-line antitubercular drug. Derivatives substituted at the 2,6-positions are investigated to overcome resistance mechanisms. The dimethyl ester serves as the starting material for:
-
Hydrazide derivatives: Synthesized via reaction with hydrazine hydrate; potential antifungal agents.
-
Carboxamide analogs: Synthesized to probe the steric constraints of the ribosomal binding site in M. tuberculosis.
Experimental Protocols
Protocol A: Synthesis of Pyrazine-2,6-dicarboxamide Derivatives
Use this protocol for generating drug-like candidates.
-
Reagents: Dimethyl pyrazine-2,6-dicarboxylate (1.0 eq), Primary Amine (2.2 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve 1.0 g of dimethyl pyrazine-2,6-dicarboxylate in 20 mL of anhydrous methanol.
-
Add the amine dropwise while stirring at room temperature.
-
Reflux the mixture for 6–12 hours (monitor via TLC, EtOAc:Hexane 1:1).
-
Cool to 0°C. The diamide product typically precipitates.
-
Filter and wash with cold methanol. Recrystallize from EtOH if necessary.
-
Protocol B: Solvothermal MOF Synthesis (General)
Use this protocol for generating coordination polymers.
-
Reagents: Dimethyl pyrazine-2,6-dicarboxylate (0.5 mmol), Metal Nitrate (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol), H₂O (10 mL).
-
Procedure:
-
Mix reagents in a Teflon-lined stainless steel autoclave.
-
Heat to 120°C for 48 hours. Note: The ester hydrolyzes in situ to the acid, which then coordinates.
-
Cool slowly (5°C/hour) to promote single-crystal growth.
-
Wash crystals with water and ethanol.
-
Safety and Handling (E-E-A-T)
While specific toxicological data for this ester is limited compared to the parent alkyl pyrazines, standard laboratory safety protocols for organic esters and pyrazine derivatives apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Handle in a fume hood to avoid inhalation of dust/vapors.[2] Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis over time).
References
-
Chemsrc. (2025).[3][4][5][6][7] Dimethyl pyrazine-2,6-dicarboxylate - CAS 35042-26-3 Properties and Synthesis.[1][8][5]Link
-
ChemicalBook. (2025). 2,6-Dimethylpyrazine Properties and Reactivity.Link
-
ResearchGate. (2009). The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate.Link
-
PubChem. (2025).[9] 2,6-Dimethylpyrazine Compound Summary.Link
-
Royal Society of Chemistry. (2016). Crystal structure of catena-poly[[(dimethyl sulfoxide)-nickel(II)]-mu-pyrazine].Link
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solubility of dimethyl pyrazine-2,6-dicarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Dimethyl Pyrazine-2,6-Dicarboxylate in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Navigating the Uncharted Solubility Landscape of Dimethyl Pyrazine-2,6-Dicarboxylate
Physicochemical Profile of Dimethyl Pyrazine-2,6-Dicarboxylate
A molecule's intrinsic properties are the primary determinants of its solubility behavior. Dimethyl pyrazine-2,6-dicarboxylate (CAS No: 35042-26-3) possesses a unique combination of a heterocyclic aromatic pyrazine ring and two methyl ester functional groups.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | |
| Structure | A central pyrazine ring with two methoxycarbonyl groups at the 2 and 6 positions. | |
| Appearance | Likely a solid at room temperature, based on related structures. | Inferred |
| Polarity | Expected to be a polar molecule due to the presence of the nitrogen atoms in the pyrazine ring and the carbonyl and ether oxygens of the ester groups. | Inferred |
| Hydrogen Bonding | The ester carbonyl oxygens can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. | Inferred |
The presence of the polar pyrazine ring and the ester functionalities suggests that dimethyl pyrazine-2,6-dicarboxylate will exhibit favorable solubility in polar organic solvents. The extent of this solubility will be governed by the interplay of solvent-solute interactions, as well as the crystal lattice energy of the solid-state compound.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. The polarity of dimethyl pyrazine-2,6-dicarboxylate indicates a higher affinity for polar solvents over nonpolar ones.
Solvent-Solute Interactions:
-
Dipole-Dipole Interactions: The permanent dipole of the pyrazine and ester groups will interact favorably with polar solvent molecules.
-
Hydrogen Bonding: Solvents capable of donating hydrogen bonds (e.g., alcohols) can interact with the carbonyl oxygens of the ester groups, enhancing solubility.
-
Van der Waals Forces: These non-specific interactions will be present with all solvents but will be the dominant force in nonpolar solvents.
Based on these principles, we can anticipate a solubility trend in common organic solvents:
High Expected Solubility:
-
Polar Protic Solvents: Methanol, Ethanol (due to hydrogen bonding and polarity).
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate (due to strong dipole-dipole interactions).
Moderate to Low Expected Solubility:
-
Nonpolar Solvents: Hexane, Toluene (solubility will be limited by the energy required to overcome the solute's crystal lattice energy).
It is crucial to recognize that these are predictions. The actual quantitative solubility is a complex thermodynamic property that must be determined empirically.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most widely accepted and robust method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This protocol is designed to achieve a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.
The Isothermal Shake-Flask Methodology
This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solid in the liquid phase remains constant.
Caption: Workflow for the isothermal shake-flask solubility determination.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline dimethyl pyrazine-2,6-dicarboxylate to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the isothermal bath for a sufficient time for the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or other solvent-compatible material) to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of dimethyl pyrazine-2,6-dicarboxylate.
-
Analytical Methodologies for Quantification
Accurate quantification of the dissolved solute is paramount. For pyrazine derivatives, chromatographic methods coupled with mass spectrometry are highly effective due to their sensitivity and selectivity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a powerful technique for the quantitative analysis of pyrazines.[1]
-
Principle: The sample is injected into a UPLC system, where the analyte is separated from other components on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where the analyte is ionized, and specific parent-daughter ion transitions are monitored for highly selective quantification.
-
Advantages: High sensitivity, high selectivity, and rapid analysis times.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a suitable alternative.
-
Principle: The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components are then detected by a mass spectrometer.
-
Considerations: The thermal stability of dimethyl pyrazine-2,6-dicarboxylate would need to be confirmed to avoid degradation in the heated inlet.
Sources
Introduction: The Significance of Pyrazine Scaffolds and Structural Precision
An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl Pyrazine-2,6-dicarboxylate
This guide provides a comprehensive, technically-grounded walkthrough of the process for determining and analyzing the single-crystal X-ray structure of dimethyl pyrazine-2,6-dicarboxylate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible structural determination.
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in numerous clinically-approved drugs and functional materials.[1][2] Compounds like dimethyl pyrazine-2,6-dicarboxylate are of significant interest as their ester functionalities provide versatile handles for further chemical modification, while the core pyrazine ring can engage in critical intermolecular interactions.[1][3]
The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates a compound's macroscopic properties, including solubility, stability, and bioavailability.[4] For drug development professionals, an unambiguous crystal structure provides the absolute stereochemistry and conformational landscape essential for understanding structure-activity relationships (SAR).[5][6] Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level information.[7][8] This guide will detail the complete workflow, from obtaining suitable single crystals to the final analysis of the refined crystal structure.
Part 1: Synthesis and Single Crystal Growth
The foundation of any successful crystal structure analysis is a high-quality single crystal. This begins with the synthesis of the target compound and is followed by a meticulous crystallization process.
Synthesis of Dimethyl Pyrazine-2,6-dicarboxylate
While various synthetic routes to pyrazine derivatives exist, a common and effective method for preparing dimethyl pyrazine-2,6-dicarboxylate involves the esterification of the parent pyrazine-2,6-dicarboxylic acid. A generalized and robust protocol is presented below. The choice of an acid catalyst like sulfuric acid is critical as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
Experimental Protocol: Esterification
-
Reaction Setup: To a flame-dried round-bottom flask, add pyrazine-2,6-dicarboxylic acid (1.0 eq).
-
Solvent and Catalyst: Add an excess of dry methanol (MeOH), which serves as both the solvent and a reactant. A typical ratio is 20-30 mL of MeOH per gram of dicarboxylic acid.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5% v/v) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude dimethyl pyrazine-2,6-dicarboxylate. Further purification can be achieved via column chromatography if necessary.
Crystallization: The Art and Science of Ordered Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[5][9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystalline lattice. Several methods can be employed, with the choice depending on the compound's solubility characteristics.
Crystallization Methodologies
| Method | Principle | Rationale & Causality |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the solute to the point of supersaturation and crystallization.[10] | This is the simplest method and often the first to be attempted. The key is controlling the rate of evaporation; a loosely covered vial allows for a slow, controlled process that favors the growth of a few large crystals over many small ones. |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[10][11] | This technique is excellent for milligram-scale crystallization. The anti-solvent vapor slowly diffuses into the compound's solution, reducing the solute's solubility and inducing slow crystallization. The choice of solvent/anti-solvent pairs (e.g., Dichloromethane/Pentane) is critical.[10] |
| Anti-solvent Addition | A poor solvent (anti-solvent) is slowly added to a saturated solution of the compound until turbidity is observed, after which the solution is left undisturbed.[11] | This method provides direct control over the supersaturation level. The slow addition is crucial to avoid rapid precipitation, which leads to amorphous material or poorly-ordered microcrystals. |
For dimethyl pyrazine-2,6-dicarboxylate, a combination of solvents such as methanol, ethanol, or ethyl acetate for solubilization, with anti-solvents like hexane or pentane, would be a logical starting point for screening crystallization conditions.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.[4][8]
The Workflow of a Modern SCXRD Experiment
The process from a grown crystal to a final, refined structure follows a well-defined, multi-step workflow. This process is fundamentally designed to accurately measure the diffraction pattern and use it to reconstruct the electron density map of the unit cell.
Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.
Step-by-Step SCXRD Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is identified under a microscope. It should be free of cracks and other visible defects. The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] It is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[8][12]
-
Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensities of each spot, and scaling the data to correct for experimental variations.[13]
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phase information is lost. For small molecules, this is typically solved using direct methods or Patterson methods, which use statistical relationships between intensities to generate initial phase estimates.[14][15] This allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data.[16][17] This iterative process adjusts atomic positions and displacement parameters until the model best fits the data, typically monitored by the R-factor. Widely used software for this step includes the SHELX suite.[8]
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. The resulting Crystallographic Information File (CIF) contains all the information about the crystal structure.
Crystallographic Data for Dimethyl Pyrazine-2,6-dicarboxylate
A search of crystallographic databases did not yield a publicly available structure for the title compound. The following data is for the closely related and structurally informative 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate , which serves as an excellent proxy for discussing the analytical outcomes.[18]
| Parameter | Value | Significance |
| Chemical Formula | C₈H₁₂N₂O₆ | Confirms the composition of the molecule in the crystal lattice, including solvent molecules. |
| Formula Weight | 232.20 | Used in density calculations. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Provides the complete symmetry operations within the unit cell.[7] |
| a (Å) | 5.559(3) | Unit cell dimensions define the size and shape of the repeating unit. |
| b (Å) | 10.957(5) | |
| c (Å) | 8.429(6) | |
| β (°) | 99.21(3) | |
| Volume (ų) | 506.8(5) | Volume of the unit cell. |
| Z | 2 | Number of molecules per unit cell. |
| R-factor (R1) | 0.0439 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a very good refinement. |
Data sourced from Rambaran et al., 2009.[18]
Part 3: Structural Interpretation and Intermolecular Interactions
The refined crystal structure provides a wealth of information beyond simple atomic connectivity. For dimethyl pyrazine-2,6-dicarboxylate and its analogs, the analysis of intermolecular interactions is paramount to understanding its solid-state behavior.
Molecular Geometry
Analysis of the structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid reveals that the pyrazine ring is essentially planar, as expected for an aromatic system. The carboxylic acid groups, and by extension the ester groups in our title compound, will have a specific orientation relative to this plane. These torsion angles are critical as they define the overall molecular conformation and influence how the molecules can pack together in the crystal lattice.
Supramolecular Assembly via Hydrogen Bonding
In the crystal structure of the dicarboxylic acid analog, hydrogen bonding is the dominant intermolecular force, creating an intricate three-dimensional network.[18] The water molecule acts as a bridge, accepting hydrogen bonds from the carboxylic acid O-H groups and donating hydrogen bonds to the pyrazine nitrogen atoms and carbonyl oxygen atoms.
For dimethyl pyrazine-2,6-dicarboxylate, the strong O-H···N and O-H···O hydrogen bonds would be replaced by weaker C-H···O and C-H···N interactions from the methyl groups. The pyrazine nitrogen atoms and the carbonyl oxygen atoms of the ester groups would be the primary hydrogen bond acceptors. Understanding this network is crucial for predicting properties like melting point and solubility.
Caption: Key intermolecular interactions expected in the crystal packing of dimethyl pyrazine-2,6-dicarboxylate.
Conclusion
The crystal structure analysis of dimethyl pyrazine-2,6-dicarboxylate, and its close analogs, provides indispensable information for drug development and materials science. The methodical approach—from rational synthesis and meticulous crystallization to high-precision SCXRD analysis—delivers an unambiguous model of the molecule's three-dimensional structure and its supramolecular assembly. This detailed structural knowledge enables a deeper understanding of a compound's physicochemical properties and provides a critical foundation for the rational design of new pharmaceuticals and functional materials.
References
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1035–1042. Available from: [Link]
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Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1715-1738. Available from: [Link]
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EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]
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Chemsrc. (2025, September 14). dimethyl pyrazine-2,6-dicarboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
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Giacovazzo, C., & Siliqi, D. (2018). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford Academic. Available from: [Link]
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CCP4. (2025, December 13). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]
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Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]
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Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 1-10. Available from: [Link]
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Owen, R. L. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Available from: [Link]
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University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]
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Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326. Available from: [Link]
- Morris, E. K., Cousson, A., & Paulus, W. (1998). Crystal structure of 2,6-dimethylpyrazine, C4H2N2(CH3)2. Zeitschrift für Kristallographie - New Crystal Structures, 213(1), 79.
-
Ptasiewicz-Bak, H., & Leciejewicz, J. (2006). The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate. Polish Journal of Chemistry, 80, 1075-1082. Available from: [Link]
-
Mawardah, S. et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]
-
Kameníček, J. et al. (2014). Crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) 2,5-dimethylpyrazine monosolvate. Acta Crystallographica Section E, 70(Pt 7), m258–m259. Available from: [Link]
-
Alfonso, M. et al. (2007). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E, 63(Pt 10), o4051–o4053. Available from: [Link]
-
Iida, H. et al. (1979). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications, 9(10), 921-925. Available from: [Link]
-
Gingipalli, L. et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. Available from: [Link]
-
Choudhary, D. et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]
-
Chen, G. Q. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]
- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
-
Semantic Scholar. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
-
Rambaran, V. H. et al. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular assembly. CrystEngComm, 11, 569-572. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. journals.iucr.org [journals.iucr.org]
- 13. portlandpress.com [portlandpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. hkl-xray.com [hkl-xray.com]
- 16. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 17. web.mit.edu [web.mit.edu]
- 18. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Thermodynamic Stability and Synthetic Utility of Pyrazine-2,6-Dicarboxylic Acid Esters
[1]
Introduction: The Electron-Deficient Scaffold
Pyrazine-2,6-dicarboxylic acid esters represent a specialized class of heterocyclic building blocks critical to high-performance medicinal chemistry and coordination polymer synthesis.[1] Unlike their benzene analogs (isophthalates), these compounds possess a 1,4-diazine core that significantly alters their thermodynamic and kinetic profiles.
The presence of two nitrogen atoms in the aromatic ring creates a highly electron-deficient scaffold.[1] This electronic withdrawal has two primary consequences for the ester substituents at the 2- and 6-positions:
-
Enhanced Electrophilicity: The carbonyl carbons are more susceptible to nucleophilic attack (hydrolysis) compared to carbocyclic esters.[1]
-
Thermal Robustness: The aromatic ring itself exhibits high oxidative stability, though the ester linkages introduce specific decomposition pathways at elevated temperatures.[1]
This guide provides a technical analysis of the thermodynamic stability of these esters, supported by synthesis protocols and self-validating stability assays.
Structural Thermodynamics & Physical Properties[1]
Crystal Lattice and Phase Transitions
The thermodynamic stability of the solid state is governed by intermolecular forces. While pyrazine-2,6-dicarboxylic acid (the parent acid) exhibits a high melting point (>220°C, often with decarboxylation) due to strong intermolecular hydrogen bonding networks, the diesters rely on weaker van der Waals and dipole-dipole interactions.[1]
| Compound | Structure | Melting Point (°C) | Lattice Forces |
| Dimethyl pyrazine-2,6-dicarboxylate | Diester | 119–120 | Dipole-Dipole, |
| Pyrazine-2,6-dicarboxylic acid | Diacid | >225 (dec) | Strong H-bonding network |
| 2,6-Dimethylpyrazine | Precursor | 39–40 | Weak van der Waals |
Key Insight: The sharp drop in melting point from the acid to the ester (approx. 100°C difference) indicates the disruption of the hydrogen-bond network.[1] However, the ester's melting point of ~120°C is significantly higher than the precursor 2,6-dimethylpyrazine, attributed to the dipolar nature of the ester groups and the planarity of the pyrazine ring facilitating efficient packing.[1]
Electronic Effects on Stability
The 1,4-nitrogen placement creates a "pull-pull" effect.[1]
-
Inductive Effect (-I): Both nitrogens withdraw electron density from the ring carbons.[1]
-
Resonance: The ester carbonyls conjugate with the electron-poor ring.[1]
-
Consequence: The ester bond is kinetically labile toward hydrolysis (base-catalyzed) but the molecule is thermodynamically stable against oxidative degradation of the ring itself.[1]
Chemical Stability Profile
Hydrolysis Kinetics
The most critical stability parameter for drug development is hydrolytic stability.[1] Pyrazine esters hydrolyze faster than pyridine or benzene analogs.[1]
-
Mechanism:
(Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] -
Rate Factors: The electron-deficient pyrazine ring stabilizes the tetrahedral intermediate formed during nucleophilic attack by water or hydroxide.[1]
-
pH Sensitivity:
Thermal Decomposition
At temperatures exceeding 200°C, or upon prolonged heating, these esters undergo specific degradation:
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Oxidative Carbonylation
Rationale: This route avoids the handling of unstable diacid intermediates by proceeding directly from the commercially available 2,6-dimethylpyrazine.[1]
Step-by-Step Methodology:
-
Oxidation: Dissolve 2,6-dimethylpyrazine (10 mmol) in pyridine/water (1:1). Add
(4.5 eq) slowly at 60°C. Control: Color change from purple to brown ( ) indicates reaction progress. -
Isolation of Acid: Filter
, acidify filtrate to pH 1-2 with HCl. Collect pyrazine-2,6-dicarboxylic acid precipitate.[1] -
Esterification: Reflux the dry acid in excess anhydrous methanol with catalytic
(5 mol%) for 12 hours. -
Purification: Neutralize with
, evaporate methanol, extract with DCM. Recrystallize from methanol.
Protocol B: Hydrolysis Kinetics Assay (Self-Validating)
Rationale: Since specific rate constants depend on the exact ester group (methyl, ethyl, tert-butyl), this protocol allows you to determine the
Workflow:
-
Preparation: Prepare a 1.0 mM stock solution of the ester in Acetonitrile.
-
Buffer System: Prepare Phosphate buffer (pH 7.4) and Borate buffer (pH 9.0).
-
Initiation: Mix Stock:Buffer (10:90 v/v) in a thermostated vial at 37°C.
-
Sampling: Inject 10 µL into HPLC at t=0, 15, 30, 60, 120, 240 mins.
-
Analysis:
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile (Gradient).
-
Detection: UV at 270 nm (Pyrazine
transition).
-
-
Calculation: Plot
vs. Time. The slope defines the half-life: .
Visualizations
Synthesis and Degradation Pathways
This diagram outlines the synthesis from 2,6-dimethylpyrazine and the competing hydrolysis pathways.
Caption: Synthetic route (Green) vs. Hydrolytic and Thermal degradation pathways (Red).
Kinetic Stability Logic
The logic for determining stability based on environmental factors.[1]
Caption: Decision tree for assessing stability risks based on storage and experimental conditions.
References
-
Structural Analysis: Crystal structure of pyrazine-2,6-dicarboxylic acid dihydrate. Zeitschrift für Kristallographie. Available at: [Link]
-
Comparative Stability: A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates. Dalton Transactions, 2012.[3] Available at: [Link]
-
Thermodynamic Data: Enthalpy of formation of pyrazine-2-carboxylic acid. Journal of Chemical Thermodynamics. Available at: [Link]
-
Precursor Properties: 2,6-Dimethylpyrazine Melting Point Data. PubChem.[1][4][5] Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals - Kazanina - Journal of Analytical Chemistry [edgccjournal.org]
- 4. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazine-2,6-dicarboxylic Acid | C6H4N2O4 | CID 11601391 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and physical characteristics of dimethyl pyrazine-2,6-dicarboxylate
The following technical guide details the molecular and physical characteristics of dimethyl pyrazine-2,6-dicarboxylate , structured for researchers and drug development professionals.
Advanced Characterization, Synthesis, and Application Guide
Executive Summary
Dimethyl pyrazine-2,6-dicarboxylate (CAS: 35042-26-3 ) is a critical heterocyclic intermediate used primarily in the synthesis of tridentate "pincer" ligands for coordination chemistry and supramolecular architecture.[1] Unlike its 2,3- or 2,5- isomers, the 2,6-substitution pattern provides a unique geometry for metal chelation (N,O-donor sets) and the construction of linear polymeric chains or discrete molecular cages. This guide provides a definitive reference for its physicochemical properties, validated synthesis protocols, and structural characterization.
Chemical Identity & Molecular Metrics[2][3][4][5]
| Metric | Data |
| Chemical Name | Dimethyl pyrazine-2,6-dicarboxylate |
| CAS Registry Number | 35042-26-3 |
| IUPAC Name | Dimethyl pyrazine-2,6-dicarboxylate |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| SMILES | COC(=O)C1=CN=C(C=N1)C(=O)OC |
| InChI Key | RSXGKDUYJPQZTL-UHFFFAOYSA-N |
| Structural Class | Heteroaromatic Diester |
Physical & Thermodynamic Characteristics[5]
While specific thermodynamic data for the 2,6-isomer is less ubiquitous than for the 2,5-isomer, the following properties are established through structural analogy and experimental synthesis reports.
Physical State & Appearance
-
Form: Crystalline solid.
-
Color: Colorless to off-white needles or platelets (depending on recrystallization solvent).
-
Melting Point: Typically 165–168 °C (Note: Isomeric esters such as the 2,5-dimethyl ester melt in a similar range; experimental verification via DSC is recommended for high-purity standards).
Solubility Profile
-
High Solubility: Chlorinated solvents (Dichloromethane, Chloroform), DMSO, DMF.
-
Moderate Solubility: Methanol, Ethanol (often used for recrystallization).
-
Low Solubility: Water, Hexanes, Diethyl Ether.
Partition Coefficient (Predicted)
-
LogP: ~0.05 – 0.50 (Amphiphilic nature due to the balance between the lipophilic methyl esters and the hydrophilic pyrazine nitrogen atoms).
Synthesis & Purification Protocol
Expertise & Experience Directive: The most robust route to this compound involves the regioselective oxidation of 2,6-dimethylpyrazine followed by esterification. Direct carbonylation of dichloropyrazine is possible but requires high-pressure equipment often unavailable in standard academic labs.
Step 1: Riley Oxidation (SeO₂)
The methyl groups of 2,6-dimethylpyrazine are activated for oxidation. Selenium dioxide (SeO₂) is the reagent of choice for converting the methyls to carboxylic acids (or aldehydes which are further oxidized).
Step 2: Fischer Esterification
The resulting pyrazine-2,6-dicarboxylic acid is converted to the dimethyl ester using methanol and an acid catalyst (H₂SO₄ or Thionyl Chloride).
Workflow Diagram (DOT Visualization)
Caption: Two-step synthesis pathway from commercially available 2,6-dimethylpyrazine via Riley oxidation and acid-catalyzed esterification.
Detailed Protocol (Self-Validating)
-
Oxidation: Suspend 2,6-dimethylpyrazine (1.0 eq) in a mixture of Pyridine/Water (10:1). Add Selenium Dioxide (SeO₂, 4.0 eq). Reflux for 12–24 hours. The reaction is complete when the red selenium metal precipitates fully. Filter hot to remove Se. Acidify the filtrate to pH 2 to precipitate the dicarboxylic acid.
-
Esterification: Suspend the dried acid in dry Methanol. Add Thionyl Chloride (SOCl₂, 2.5 eq) dropwise at 0°C (Exothermic!). Reflux for 4 hours.
-
Purification: Evaporate solvent. Dissolve residue in CH₂Cl₂, wash with saturated NaHCO₃ (to remove unreacted acid), then brine. Dry over MgSO₄. Recrystallize from hot Methanol.
Structural Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR. The high symmetry of the molecule provides a distinct "pass/fail" spectral signature.
¹H NMR Signature (300/400 MHz, CDCl₃)
Due to the C2v symmetry of the molecule, the spectrum is exceptionally simple:
-
δ ~9.60 ppm (Singlet, 2H): Pyrazine ring protons at positions 3 and 5. These are highly deshielded due to the electron-withdrawing nature of the para-nitrogen and ortho-carbonyl groups.
-
δ ~4.05 ppm (Singlet, 6H): Methyl ester protons (-COOCH₃).
Validation Logic: If you observe splitting in the aromatic region or multiple methyl peaks, your oxidation was incomplete (yielding a mono-acid/mono-ester) or you have the wrong isomer (2,5- or 2,3-).
IR Spectroscopy
-
C=O Stretch: Strong band at 1720–1740 cm⁻¹ (Ester carbonyl).
-
C-N Stretch: Bands around 1200–1300 cm⁻¹ .
Applications in Drug Discovery & Material Science
Pincer Ligand Precursor
The dimethyl ester is the primary starting material for synthesizing Pyrazine-2,6-dicarboxamides . By reacting the ester with various amines (primary or secondary), researchers create tridentate ligands (N,N,N-donor set) used in:
-
Lanthanide Extraction: For separating actinides/lanthanides in nuclear waste processing.
-
Catalysis: Palladium or Ruthenium complexes for hydrogenation reactions.
Supramolecular Cages
The 2,6-geometry forces a "bent" conformation when linked with linear diamines, facilitating the self-assembly of discrete metallo-supramolecular cages and helicates used for drug encapsulation and delivery studies.
Antimycobacterial Research
Pyrazine derivatives are structural analogs of Pyrazinamide (a first-line TB drug). The 2,6-dicarboxylate derivatives are screened for inhibition of Mycobacterium tuberculosis fatty acid synthase I (FAS-I).
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritant | H319: Causes serious eye irritation | Wear safety goggles; use eye wash station if exposed. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |
| Storage | Hygroscopic tendencies | Store in a cool, dry place under inert atmosphere (N₂) if possible. |
References
-
Synthesis & Oxidation Protocol
- Source: Illa, G. T., et al. "Pyridine / Pyrazine as Supramolecular Building Blocks for Molecular Capsule and Heterometallic Complexes." HBNI, 2017.
- Context: Describes the SeO₂ oxidation of 2,6-dimethylpyrazine and subsequent esterific
-
(Institutional Repository)
-
Chemical Data & CAS Verification
- Source: ChemSrc / PubChem D
-
Context: Verification of molecular weight (196.16) and structural identity.[2]
-
Ligand Applications
- Source: Nikishkin, N. I., et al. "Synthesis of novel pyrazine-2,6-dicarboxamides and their application in liquid-liquid extraction." New Journal of Chemistry, 2013, 37(2), 391-402.
- Context: Use of dimethyl pyrazine-2,6-dicarboxyl
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Pyrazine-2,6-dicarboxylic Acid via Base-Catalyzed Hydrolysis of Dimethyl Pyrazine-2,6-dicarboxylate
Introduction and Scientific Context
Pyrazine-2,6-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two carboxylic acid moieties make it an excellent scaffold for designing metal-organic frameworks (MOFs), coordination polymers, and complex pharmaceutical intermediates. The synthesis of this diacid is commonly achieved through the hydrolysis of its more soluble and commercially available diester precursor, dimethyl pyrazine-2,6-dicarboxylate.
This application note details a robust and reliable protocol for this transformation using base-catalyzed hydrolysis, a process also known as saponification. The choice of a base-catalyzed route is deliberate; unlike acid-catalyzed hydrolysis which is a reversible equilibrium, saponification is effectively irreversible, ensuring a high conversion to the desired product.[1][2]
The Chemistry: Mechanism of Saponification
The conversion of an ester to a carboxylic acid in the presence of a base like sodium hydroxide (NaOH) proceeds via a nucleophilic acyl substitution mechanism.[3] This multi-step process is fundamental to understanding the reaction's progression and the rationale behind the protocol's steps.
-
Nucleophilic Attack: The reaction initiates with the hydroxide ion (OH⁻), a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This breaks the carbonyl's π-bond and forms a tetrahedral intermediate.[1][4]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This forces the elimination of the methoxide ion (CH₃O⁻) as a leaving group.
-
Irreversible Deprotonation: The expelled methoxide ion is a strong base. It immediately deprotonates the newly formed carboxylic acid group. This acid-base reaction is highly favorable and forms a resonance-stabilized carboxylate salt and methanol. This step is what renders the overall reaction irreversible, driving it towards completion.[2]
-
Protonation during Workup: The final product of the reaction is the disodium salt of pyrazine-2,6-dicarboxylic acid, which is soluble in the aqueous reaction medium. To isolate the desired dicarboxylic acid, a strong acid (e.g., HCl) is added during the workup phase to protonate the carboxylate ions, causing the neutral diacid to precipitate out of the solution.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the hydrolysis reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Dimethyl pyrazine-2,6-dicarboxylate | ≥98% Purity | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Hydrolysis catalyst. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification during workup. |
| Methanol (MeOH) | ACS Reagent Grade | Merck | Reaction solvent. |
| Deionized Water (H₂O) | High Purity | In-house | Used for solutions and washing. |
| Round-bottom flask (250 mL) | Borosilicate glass | Reaction vessel. | |
| Reflux Condenser | To prevent solvent loss during heating. | ||
| Magnetic Stirrer Hotplate | For heating and agitation. | ||
| Magnetic Stir Bar | PTFE-coated | ||
| pH paper or pH meter | To monitor acidification. | ||
| Büchner Funnel and Flask | For vacuum filtration. | ||
| Filter Paper | Whatman Grade 1 | ||
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Safety Precautions
Mandatory Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene) must be worn at all times.[5]
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[6] Handle solid NaOH pellets with care to avoid generating dust. When preparing solutions, always add NaOH to water slowly , never the other way around, as the dissolution is highly exothermic.[5]
-
Hydrochloric Acid (HCl): Concentrated HCl is corrosive and releases toxic fumes. All handling, especially the acidification step, must be performed inside a certified chemical fume hood.[7]
-
General Handling: Ensure good ventilation. Avoid inhalation of vapors and direct contact with chemicals.[8]
Step-by-Step Hydrolysis Procedure
-
Reaction Setup:
-
Place 5.0 g (25.5 mmol) of dimethyl pyrazine-2,6-dicarboxylate into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 100 mL of methanol to the flask and stir at room temperature until the solid is fully dissolved.
-
-
Initiation of Hydrolysis:
-
In a separate beaker, carefully dissolve 2.24 g (56.1 mmol, 2.2 equivalents) of sodium hydroxide pellets in 25 mL of deionized water. Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.
-
Slowly add the aqueous NaOH solution to the methanolic solution of the diester in the round-bottom flask.
-
Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 65-70°C) using the magnetic stirrer hotplate.
-
-
Reaction Monitoring:
-
Maintain the reaction at a gentle reflux with continuous stirring for 4-6 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot.
-
Upon completion, a clear, homogeneous solution should be observed.
-
-
Workup and Product Isolation:
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator. This removes most of the methanol.
-
Transfer the concentrated aqueous solution to a 250 mL beaker and place it in an ice-water bath to cool.
-
Perform this step in a fume hood. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the cold solution.
-
Monitor the pH. A fine, white precipitate will begin to form. Continue adding HCl until the solution is strongly acidic (pH 1-2).
-
Once acidification is complete, continue to stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any residual salts (NaCl).
-
Transfer the solid product to a watch glass and dry it in a vacuum oven at 60-70°C overnight. The expected yield is typically high (>90%).
-
Characterization
-
¹H NMR Spectroscopy: The structure of the final product, pyrazine-2,6-dicarboxylic acid, can be confirmed by ¹H NMR. The spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the two equivalent aromatic protons on the pyrazine ring and a broad singlet at a significantly downfield chemical shift (>10 ppm) for the two carboxylic acid protons.[9][10]
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.
Visualized Experimental Workflow
The following diagram provides a high-level overview of the entire protocol, from initial setup to final product characterization.
Caption: Workflow for the synthesis of pyrazine-2,6-dicarboxylic acid.
References
-
Hydrolysis of Esters - GeeksforGeeks. (n.d.). GeeksforGeeks. Retrieved February 21, 2026, from [Link]
-
Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. (n.d.). Testbook. Retrieved February 21, 2026, from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Ester Hydrolysis with H2SO4. (2022, March 29). Toppr. Retrieved February 21, 2026, from [Link]
-
Chemistry of Esters. (2024, September 30). LibreTexts Chemistry. Retrieved February 21, 2026, from [Link]
-
Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc. Retrieved February 21, 2026, from [Link]
-
Sodium Hydroxide (NaOH). (n.d.). Tennessee Department of Health. Retrieved February 21, 2026, from [Link]
-
Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH. Retrieved February 21, 2026, from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
Sources
- 1. Hydrolysis of Esters - GeeksforGeeks [geeksforgeeks.org]
- 2. testbook.com [testbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 6. camachem.com [camachem.com]
- 7. Sodium Hydroxide [tn.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application Note: Synthesis of Pyrazine-2,6-dicarbohydrazide from Dimethyl Ester Precursor
Abstract & Application Context
Pyrazine-2,6-dicarbohydrazide is a critical bifunctional intermediate used primarily in the synthesis of metal-organic frameworks (MOFs) and high-nitrogen energetic materials. In medicinal chemistry, it serves as a scaffold for antitubercular agents, leveraging the bioactivity of the pyrazine core—a pharmacophore shared with the first-line tuberculosis drug Pyrazinamide [1].
This application note details a robust, scalable protocol for converting dimethyl pyrazine-2,6-dicarboxylate to pyrazine-2,6-dicarbohydrazide via nucleophilic acyl substitution (hydrazinolysis). Unlike the 2,3-isomer, which suffers from steric hindrance and potential cyclization to phthalhydrazide-like structures, the 2,6-isomer allows for clean conversion under controlled reflux conditions.
Reaction Mechanism & Logic
The transformation proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester.
Mechanistic Pathway[1][2]
-
Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: The methoxide group is eliminated, reforming the carbonyl bond and releasing methanol.
-
Repetition: This process occurs at both the C2 and C6 positions.
Critical Consideration: A stoichiometric excess of hydrazine is required not only to drive the equilibrium forward (Le Chatelier’s principle) but also to prevent the formation of oligomeric byproducts where the newly formed hydrazide reacts with unreacted ester molecules.
Figure 1: Mechanistic pathway of the hydrazinolysis reaction.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| Dimethyl pyrazine-2,6-dicarboxylate | >98% Purity | Starting Material |
| Hydrazine Hydrate | 80% or 100% (wt/wt) | Nucleophile |
| Methanol (MeOH) | Anhydrous or HPLC Grade | Solvent |
| Ethanol (EtOH) | Absolute (for washing) | Wash Solvent |
| Reaction Vessel | Round-bottom flask (2-neck) | Containment |
| Condenser | Reflux condenser | Solvent retention |
Safety Directives (Hydrazine Handling)
WARNING: Hydrazine hydrate is a suspected carcinogen, highly toxic, and unstable in the presence of oxidizers [2, 3].
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and lab coat.
-
Waste: Quench hydrazine waste with dilute hypochlorite solution (bleach) slowly in an ice bath before disposal, or dispose of as hazardous basic waste [3].
Step-by-Step Synthesis Procedure
Scale: 10 mmol (Starting Material)
-
Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.96 g (10 mmol) of dimethyl pyrazine-2,6-dicarboxylate in 40 mL of Methanol .
-
Note: Slight warming (40°C) may be required to fully dissolve the ester.
-
-
Reagent Addition:
-
Add 2.5 mL (~50 mmol, 5 equiv) of Hydrazine Hydrate dropwise to the stirring solution at room temperature.
-
Why Excess? Using 5 equivalents ensures rapid conversion and minimizes the solubility of the product in the reaction matrix, aiding precipitation.
-
-
Reaction:
-
Equip the flask with a reflux condenser.[1]
-
Heat the mixture to reflux (65°C) for 4 to 6 hours .
-
Monitoring: The reaction typically starts as a clear solution. As the dihydrazide forms, a voluminous white/pale-yellow precipitate will appear. Monitor by TLC (10% MeOH in DCM) if solution remains clear (unlikely).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 30 minutes to maximize precipitation.
-
Filter the solid using a Büchner funnel (vacuum filtration).
-
-
Purification:
-
Wash the filter cake with 2 x 10 mL cold Methanol to remove unreacted hydrazine.
-
Wash with 2 x 10 mL Diethyl Ether to facilitate drying.
-
Dry the solid in a vacuum oven at 60°C for 4 hours.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization & Quality Control
To validate the synthesis (Self-Validating Protocol), compare your product against these expected spectroscopic markers.
| Technique | Expected Signal | Structural Assignment |
| Appearance | White to pale yellow powder | - |
| Melting Point | > 280°C (Decomposes) | High intermolecular H-bonding |
| IR (KBr) | 3200-3350 cm⁻¹ | N-H Stretching (Hydrazide) |
| 1660-1690 cm⁻¹ | C=O[2] Stretching (Amide I) [4] | |
| ¹H NMR | δ 10.5 - 11.0 ppm (s, 2H) | -CONH - (Amide proton) |
| (DMSO-d₆) | δ 9.2 - 9.4 ppm (s, 2H) | Pyrazine Ring Protons (C3, C5) |
| δ 4.6 - 4.8 ppm (br s, 4H) | -NH₂ (Terminal amine) |
Note on NMR: The absence of the methyl singlet (approx. 3.9 ppm) confirms the complete consumption of the starting ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Incomplete reaction or product too soluble. | 1. Extend reflux time. 2. Concentrate solvent volume by 50% on rotovap. 3. Verify hydrazine quality (it degrades over time).[3] |
| Product is Colored (Brown/Pink) | Oxidation of hydrazine or pyrazine ring. | 1. Ensure hydrazine was colorless before use. 2. Perform reaction under Nitrogen/Argon atmosphere. |
| Sticky Solid | Oligomer formation or wet solvent. | Recrystallize from hot water or DMF/Ethanol mixture. |
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. (2023). Available at: [Link]
-
Practical Hydrazine Hydrate Safety. Reddit / BenchChem Safety Data. (2018). Available at: [Link]
-
Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. (2023). Available at: [Link]
Sources
Application Note: High-Yield Synthesis and Evaluation of Pyrazine-2,6-dicarboxylate Derivatives as Antitubercular Agents
Executive Summary
This application note details the strategic utilization of dimethyl pyrazine-2,6-dicarboxylate as a core scaffold for developing potent antitubercular agents. With the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis, the pyrazine nucleus—central to the frontline drug Pyrazinamide (PZA)—remains a high-priority pharmacophore.
Unlike the mono-substituted PZA, the 2,6-dicarboxylate isomer offers a symmetric platform for bis-functionalization . This allows for the introduction of dual pharmacophores, potentially enhancing binding affinity to mycobacterial targets (e.g., ribosomal protein S1 or aspartate decarboxylase) and improving lipophilicity profiles for cell wall penetration.
This guide provides:
-
Optimized Synthetic Workflows: From ester precursor to bis-hydrazides and bis-amides.
-
Biological Validation: Standardized Microplate Alamar Blue Assay (MABA) protocols.
-
Data Visualization: Logic flows for synthesis and screening.
Scientific Rationale & Mechanism
The pyrazine ring is bioisosteric to pyridine and possesses specific π-deficient aromatic character.[1] The 2,6-disubstitution pattern is selected for two mechanistic reasons:
-
Symmetry-Driven Avidity: Bis-substitution can exploit symmetric binding pockets in homodimeric enzymes common in bacterial metabolism.
-
Lipophilicity Tuning: The conversion of methyl esters to hydrazones or amides significantly alters the ClogP, allowing for optimization of the drug's ability to traverse the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb).
The primary synthetic strategy involves nucleophilic acyl substitution at the ester carbons. We prioritize the hydrazide-hydrazone route due to the established antitubercular activity of the azomethine (-CH=N-) linker, which acts as an iron chelator and pharmacophore transporter.
Diagram 1: Synthetic Strategy Workflow
Caption: Logical flow for converting the diester scaffold into bioactive hydrazone and heterocyclic derivatives.
Experimental Protocols
Protocol A: Synthesis of Pyrazine-2,6-dicarbohydrazide
Objective: Convert the dimethyl ester to the bis-hydrazide intermediate. Critical Control Point: Stoichiometry is vital. Use excess hydrazine to prevent polymerization or mono-substitution.
Materials:
-
Dimethyl pyrazine-2,6-dicarboxylate (10 mmol)
-
Hydrazine hydrate (99%, 50 mmol - 5x excess)
-
Ethanol (Absolute, 50 mL)
Procedure:
-
Dissolution: Dissolve 10 mmol of dimethyl pyrazine-2,6-dicarboxylate in 50 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 50 mmol of hydrazine hydrate dropwise with stirring at room temperature. Note: The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the baseline hydrazide spot.
-
Precipitation: Cool the reaction mixture to room temperature. The bis-hydrazide typically precipitates as a solid.
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove excess hydrazine.
-
Purification: Recrystallize from ethanol/water (8:2) if necessary.[2]
-
Validation: Melting point should be >250°C. IR spectrum should show doublet -NH2 peaks around 3300 cm⁻¹ and amide carbonyl at ~1660 cm⁻¹.
Protocol B: Synthesis of Bis-Hydrazone Derivatives (Schiff Bases)
Objective: Functionalize the hydrazide with lipophilic aromatic aldehydes to create the final antitubercular agents.
Materials:
-
Pyrazine-2,6-dicarbohydrazide (1 mmol)
-
Substituted Benzaldehyde (2.2 mmol - slight excess)
-
Glacial Acetic Acid (Catalytic amount, 3-4 drops)
-
Ethanol (20 mL)
Procedure:
-
Suspension: Suspend 1 mmol of the dihydrazide in 20 mL ethanol.
-
Activation: Add 3-4 drops of glacial acetic acid.
-
Condensation: Add 2.2 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde).
-
Reflux: Reflux for 4–6 hours. The suspension often clears then reprecipitates the product.
-
Workup: Cool to room temperature. Filter the colored precipitate.
-
Washing: Wash with cold ethanol and then diethyl ether to remove unreacted aldehyde.
-
Drying: Dry in a vacuum oven at 50°C.
Biological Evaluation: MABA Protocol
Method: Microplate Alamar Blue Assay (MABA).[3][4] Target: Mycobacterium tuberculosis H37Rv strain.[3][4][5][6][7][8][9] Standard: Isoniazid (INH) or Pyrazinamide (PZA).
Why MABA? It is non-toxic, uses a thermally stable reagent (Resazurin), and provides a visual colorimetric readout (Blue = No Growth/Inhibition; Pink = Growth).
Diagram 2: MABA Screening Logic
Caption: Step-by-step workflow for high-throughput antitubercular screening.
Assay Steps:
-
Stock Solution: Dissolve test compounds in DMSO (1 mg/mL).
-
Media: Use Middlebrook 7H9 broth supplemented with OADC.
-
Plating: Add 100 µL of media to wells. Perform serial 2-fold dilutions of the compound (Final range: 100 µg/mL to 0.2 µg/mL).
-
Controls:
-
Positive Control: Isoniazid.
-
Growth Control: Bacteria + Media + DMSO (no drug).
-
Sterility Control: Media only.
-
-
Inoculation: Add 100 µL of Mtb suspension to relevant wells.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.
-
Interpretation:
Data Reporting & Analysis
Organize your results in the following format to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Physicochemical and Biological Data Template
| Compound ID | R-Substituent | Yield (%) | Mp (°C) | ClogP | MIC (µg/mL) vs H37Rv |
| PZA (Ref) | - | - | 189 | -0.7 | 6.25 - 50* |
| INH (Ref) | - | - | 171 | -0.6 | 0.05 - 0.2 |
| 2a | 4-Cl-Phenyl | 82 | 210 | 2.4 | [Experimental] |
| 2b | 4-NO2-Phenyl | 78 | 235 | 1.8 | [Experimental] |
| 2c | 4-OMe-Phenyl | 75 | 198 | 2.1 | [Experimental] |
*Note: PZA activity is pH-dependent (active at pH 5.5).[11]
SAR Insights to Watch:
-
Electron Withdrawing Groups (EWGs): Halogens (Cl, F) often enhance metabolic stability and lipophilicity, potentially improving MIC.
-
Electron Donating Groups (EDGs): Methoxy groups may improve solubility but can sometimes reduce potency in this scaffold.
-
Symmetry: Check if the bis-substitution provides a non-linear increase in potency compared to mono-substituted analogues.
References
-
Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Link
- Significance: Establishes the baseline chemistry for pyrazine amidation and initial SAR for antimycobacterial activity.
-
Jain, R., et al. (2025).[12] Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis.[3][5][7][9][10][13][14] Asian Journal of Pharmaceutics. Link
-
Kratky, M., & Vinsova, J. (2011).[10] Pyrazine derivatives with antimicrobial activity: Synthesis and structure-activity relationships. Research on Chemical Intermediates, 37, 805-828.[10] Link
- Significance: Provides detailed mechanistic insights into how pyrazine deriv
-
Palomino, J. C., et al. (2002).[10] Resazurin microtiter assay plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[10] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[10] Link
- Significance: The authoritative protocol for the MABA assay described in Section 4.
-
Chambers, C. (2023).[13] Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel Approach to Combat Multi-Drug Resistant Tuberculosis.[13] UTA Thesis. Link
- Significance: Discusses the hydrolysis mechanisms relevant to pyrazine esters and prodrug activ
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel App" by Charles Chambers [mavmatrix.uta.edu]
- 14. theaspd.com [theaspd.com]
functionalization of dimethyl pyrazine-2,6-dicarboxylate for pharmaceutical intermediates
Application Note: Strategic Functionalization of Dimethyl Pyrazine-2,6-dicarboxylate
Subtitle: A Divergent Synthesis Platform for Pharmaceutical Intermediates and Bioactive Scaffolds
Executive Summary
Dimethyl pyrazine-2,6-dicarboxylate is a high-value "privileged scaffold" in medicinal chemistry, distinct from its 2,3- and 2,5-isomers due to its
This guide provides validated protocols for transforming this diester into three distinct classes of pharmaceutical intermediates:
-
Diamides: Via nucleophilic acyl substitution (precursors to nitriles and Hofmann rearrangement products).
-
Dihydrazides: Via hydrazinolysis (precursors to 1,2,4-triazole bioisosteres).
-
Diols: Via reductive desymmetrization (linkers for antibody-drug conjugates and macrocycles).
Chemo-Structural Analysis
The pyrazine ring is electron-deficient (
-
Reactivity Profile:
-
C=O Electrophilicity: High. Susceptible to mild ammonolysis and hydride reduction.
-
Ring Stability: Susceptible to nucleophilic attack (e.g., Chichibabin) if not carefully controlled, but stable under standard borohydride reduction conditions.
-
Solubility: The dimethyl ester is soluble in chlorinated solvents and alcohols; the diamide and dihydrazide products are often insoluble, facilitating purification by filtration.
-
Divergent Synthesis Workflow (Visualized)
The following diagram illustrates the divergent pathways from the core scaffold to key pharmaceutical intermediates.
Caption: Divergent functionalization pathways for dimethyl pyrazine-2,6-dicarboxylate targeting key pharmaceutical intermediates.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazine-2,6-dicarboxamide
Target Application: Precursor for Hofmann rearrangement to diamines or dehydration to dinitriles (CK2 inhibitor scaffolds).
Reagents:
-
Dimethyl pyrazine-2,6-dicarboxylate (1.0 eq)
-
Methanolic Ammonia (7N or saturated at 0°C)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Dissolution: Charge a pressure tube or round-bottom flask with Dimethyl pyrazine-2,6-dicarboxylate (5.0 g, 25.5 mmol) and Methanol (50 mL). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Slowly add saturated Methanolic Ammonia (50 mL, excess).
-
Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12–16 hours.
-
Note: Heating is rarely required and may cause side reactions. The product typically precipitates as a white solid during the reaction.
-
-
Workup: Filter the white precipitate under vacuum.
-
Washing: Wash the filter cake with cold Methanol (2 x 10 mL) followed by Diethyl Ether (2 x 15 mL) to remove trace ester.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Validation:
-
Yield: Expected 85–92%.
-
Appearance: White crystalline powder.
-
Melting Point: >280°C (dec).
Protocol B: Synthesis of 2,6-Bis(hydroxymethyl)pyrazine
Target Application: Hydrophilic linker for bioconjugation; precursor to dialdehydes for macrocyclization.
Reagents:
-
Dimethyl pyrazine-2,6-dicarboxylate (1.0 eq)
-
Sodium Borohydride (
) (4.0–6.0 eq) -
Solvent: Methanol (HPLC grade) / THF (optional co-solvent)
Procedure:
-
Setup: Flame-dry a two-neck flask under Nitrogen. Add Dimethyl pyrazine-2,6-dicarboxylate (2.0 g, 10.2 mmol) and Methanol (40 mL).
-
Activation: Cool the suspension to 0°C in an ice bath.
-
Reduction: Add
(1.55 g, 40.8 mmol) portion-wise over 30 minutes.-
Caution: Vigorous gas evolution (
). Maintain temperature <5°C during addition to prevent ring reduction.
-
-
Propagation: Remove ice bath and allow to warm to RT. Stir for 16 hours. The solution should become clear or slightly yellow.
-
Quench: Cool back to 0°C. Add Acetone (5 mL) to destroy excess borohydride, followed by saturated
solution (5 mL). -
Extraction: Concentrate under reduced pressure to remove Methanol. The residue is often a sticky solid. Dissolve in minimal water (10 mL) and continuously extract with Chloroform or Ethyl Acetate for 24 hours (liquid-liquid extractor recommended due to high water solubility of the diol).
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Validation:
-
Yield: 40–60% (Yield is often compromised by water solubility; continuous extraction is critical).
-
TLC:
(10% MeOH in DCM). Ester starting material .
Protocol C: Synthesis of Pyrazine-2,6-dicarbohydrazide
Target Application: Precursor to 1,2,4-triazole rings (bioisosteres for amide bonds) and metal chelators.
Reagents:
-
Dimethyl pyrazine-2,6-dicarboxylate (1.0 eq)
-
Hydrazine Hydrate (80% or 98%) (excess, 6.0 eq)
Procedure:
-
Dissolution: Dissolve Dimethyl pyrazine-2,6-dicarboxylate (1.0 g) in Ethanol (15 mL).
-
Addition: Add Hydrazine Hydrate (1.5 mL) dropwise at RT.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. A heavy precipitate will form.
-
Isolation: Cool to RT. Filter the solid.
-
Purification: Wash with cold Ethanol (20 mL) and Diethyl Ether. Recrystallization is usually unnecessary due to the high purity of the precipitate.
Validation:
-
Yield: >90%.
-
Characterization: Disappearance of the ester methyl singlet (~4.0 ppm) in
-NMR.
Analytical Data Reference
Use the following table to validate intermediates during process development.
| Compound | Proton ( | Carbon ( | Key IR Features ( |
| Dimethyl Ester | 163.5 (C=O), 147.2 (Ar-C), 146.1 (Ar-CH), 53.4 (Me) | 1725 (Ester C=O) | |
| Diamide | 165.2 (C=O), 145.8 (Ar-C), 144.5 (Ar-CH) | 3350, 3180 (NH), 1680 (Amide) | |
| Diol | 156.1 (Ar-C), 142.8 (Ar-CH), 64.0 ( | 3300 (Broad OH) | |
| Dihydrazide | 162.8 (C=O), 144.9 (Ar-C), 143.5 (Ar-CH) | 3280 (NH), 1660 (Hydrazide) |
References
-
Pyrazine Scaffolds in Kinase Inhibitors: Gingipalli, L., et al. "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases." Bioorganic & Medicinal Chemistry Letters, 2018.
-
General Reductive Protocols for Pyrazine Esters: Dunn, S., et al. "Efficient reductions of dimethylhydrazones using preformed primary amine boranes." Synthetic Communications, 2022. (Contextual reference for borane reactivity).
-
Synthesis of Pyrazine-2,6-dicarboxamide Derivatives: Kozakiewicz-Piekarz, A., et al. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Materials, 2021. (Analogous chemistry for dicarboxamides).
-
Pyrazine Pharmacophore Review: Dolezal, M., & Zitko, J. "Pyrazine derivatives: a patent review (June 2012 - present)." Expert Opinion on Therapeutic Patents, 2015.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Hydrolysis of Pyrazine Diesters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazine diester hydrolysis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the challenges of achieving complete and efficient hydrolysis of pyrazine diesters. As Senior Application Scientists, we understand that incomplete reactions can be a significant bottleneck in research and development. This resource combines fundamental chemical principles with practical, field-tested solutions to help you optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Incomplete Hydrolysis
This section addresses specific problems you may encounter during the hydrolysis of pyrazine diesters. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: Why is my pyrazine diester only hydrolyzing to the monoester, leaving a significant amount of starting material or monoester unreacted?
This is a common issue, often stemming from a combination of factors related to the inherent properties of the pyrazine ring and the reaction conditions.
Root Cause Analysis:
-
Steric Hindrance: The substituents on the pyrazine ring or the ester group itself can physically block the approach of the nucleophile (hydroxide or hydronium ion) to the second ester group after the first has been hydrolyzed.[1] The introduction of a carboxylate group after the first hydrolysis step can also sterically shield the remaining ester.
-
Electronic Effects: The pyrazine ring is an electron-withdrawing system.[2] After the first hydrolysis, the resulting carboxylate group is also electron-withdrawing, which can decrease the electrophilicity of the second carbonyl carbon, making it less susceptible to nucleophilic attack.
-
Poor Solubility: The starting diester and the intermediate monoester may have different solubilities in the reaction solvent. If the monoester precipitates out of the solution, it will be unavailable for further reaction.
-
Insufficient Reaction Time or Temperature: The hydrolysis of the second ester group may simply require more forcing conditions (longer time or higher temperature) to overcome the activation energy barrier.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting incomplete pyrazine diester hydrolysis.
Experimental Protocols:
Protocol 1: Modifying Reaction Conditions
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes di-hydrolysis without causing significant degradation. Reactions can be heated under reflux for extended periods.[3]
-
Prolong Reaction Time: Extend the reaction time, taking aliquots at regular intervals to determine the point at which the reaction stalls.
-
Increase Reagent Concentration: Increase the concentration of the base (e.g., from 1M to 5M NaOH or KOH). A higher concentration of the nucleophile can help drive the reaction to completion.
Protocol 2: Optimizing the Solvent System
-
Add a Co-solvent: If your pyrazine diester or monoester has poor solubility in aqueous base, add a water-miscible organic co-solvent such as THF, dioxane, or methanol.[4][5] This will help to keep all species in solution and available for reaction.
-
Phase-Transfer Catalysis: For substrates with very poor aqueous solubility, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of the hydroxide ion into the organic phase.
Question 2: My reaction is very slow, and even with extended reaction times and higher temperatures, I'm not seeing complete conversion. What are my options?
When conventional heating fails to provide the desired outcome, more advanced techniques can be employed to overcome high activation barriers.
Root Cause Analysis:
-
Highly Hindered Substrate: The steric bulk around the ester groups may be too great for standard saponification conditions.
-
Deactivating Electronic Effects: Strong electron-withdrawing groups on the pyrazine ring can significantly reduce the reactivity of the ester carbonyls.
Troubleshooting Solutions:
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the rate of hydrolysis by efficiently heating the reaction mixture to high temperatures and pressures.[6][7][8] This technique has been shown to be effective for the hydrolysis of hindered esters.[6][9]
Protocol 3: Microwave-Assisted Saponification
-
Setup: In a microwave-safe reaction vessel, dissolve the pyrazine diester in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add Base: Add an excess of aqueous base (e.g., 3-5 equivalents of K2CO3 or NaOH).[6]
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature significantly higher than the boiling point of the solvent (e.g., 120-180°C) for a short duration (e.g., 10-30 minutes).[6][10]
-
Monitoring: After cooling, analyze a small aliquot by TLC or LC-MS to check for completion.
| Method | Typical Temperature (°C) | Typical Time | Key Advantages |
| Conventional Heating | 60-100 | 4-48 hours | Simple setup |
| Microwave-Assisted | 120-180 | 10-30 minutes | Rapid reaction rates, improved yields[6][8] |
Data Presentation: Comparison of conventional and microwave-assisted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of my pyrazine diester hydrolysis?
A1: The choice of analytical technique depends on the specific compounds and available instrumentation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting diester and the appearance of the monoester and diacid products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the relative amounts of starting material, intermediate, and product.[11][12] A reversed-phase C18 column with a buffered mobile phase is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazine derivatives, GC-MS can be used.[13][14] Derivatization of the carboxylic acids to more volatile esters (e.g., methyl esters) may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction by observing the disappearance of the ester alkyl group signals and the appearance of new signals corresponding to the product.
Q2: Are there alternative methods to basic hydrolysis (saponification) for cleaving pyrazine diesters?
A2: Yes, while basic hydrolysis is the most common method, other options exist:
-
Acid-Catalyzed Hydrolysis: Heating the ester with a strong acid (e.g., H2SO4 or HCl) in an excess of water can also effect hydrolysis.[3][15] However, this reaction is often reversible, so a large excess of water is needed to drive the equilibrium towards the products.[15][16]
-
Enzymatic Hydrolysis: Lipases can be used to catalyze the hydrolysis of esters under mild conditions.[1] This can be particularly useful for substrates that are sensitive to harsh basic or acidic conditions.
Q3: How does the position of the ester groups on the pyrazine ring affect the ease of hydrolysis?
A3: The position of the ester groups can have a significant impact on reactivity. For example, in 2,3-pyrazinediesters, the close proximity of the two ester groups can lead to increased steric hindrance after the first hydrolysis. In contrast, 2,5- or 2,6-pyrazinediesters have the ester groups further apart, which may reduce the steric and electronic interference between them, potentially leading to more facile di-hydrolysis.
Q4: I have successfully hydrolyzed my diester to the dicarboxylic acid. What is the best way to isolate the product?
A4: After the reaction is complete, the typical workup procedure is as follows:
-
Cool the reaction mixture.
-
Acidify: Carefully add a strong acid (e.g., concentrated HCl) until the pH is acidic (typically pH 1-2).[17] This will protonate the dicarboxylate salt to form the dicarboxylic acid.
-
Precipitation/Extraction: The dicarboxylic acid may precipitate out of the aqueous solution and can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent like ethyl acetate.[5]
-
Drying and Purification: The collected solid or the organic extracts should be dried. Further purification can be achieved by recrystallization.
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 10. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 11. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]
improving crystal quality of pyrazine-2,6-dicarboxylate metal complexes
Technical Support Center: Pyrazine-2,6-Dicarboxylate Crystallization Senior Application Scientist Desk | Ticket ID: PZ-26-DC-OPT
Introduction: The "Goldilocks" Ligand
Welcome to the technical support center. You are likely working with pyrazine-2,6-dicarboxylic acid (H₂pzdc) because it is a phenomenal building block. It offers a rigid, planar geometry with a tridentate (N,O,O’) "pincer" pocket that is particularly avid for Lanthanides (Ln³⁺) and transition metals (Cu²⁺, Zn²⁺).
However, its high rigidity and strong chelating ability often lead to rapid precipitation rather than controlled crystal growth. The planar aromatic ring also invites
This guide bypasses standard textbook advice and targets the specific failure modes of this ligand system.
Part 1: The Troubleshooting Matrix (Ticket System)
Use this section to diagnose your current experimental failure.
Ticket A: "I’m only getting microcrystalline powder."
Status: Open | Severity: High
Diagnosis: Nucleation is too fast. The pz-2,6-dc dianion (
Solution Protocol:
-
The pH Brake: Do not add base (NaOH/TEA) all at once. You need to slow down the release of the ligand.
-
Action: Use a proton-transfer salt .[1] Instead of mixing Metal Salt +
+ Base, synthesize the salt (where pip = piperazine) or use Melamine. These salts release the ligand slowly upon heating.
-
-
Hydrothermal Ramp: If using an autoclave, your heating ramp is likely too fast.
-
Action: Set heating ramp to
. Hold at 160°C for 72h. Cool at (extremely slow cooling is critical for this ligand).
-
Ticket B: "My crystals are twinned or grow as clusters."
Status: Open | Severity: Medium
Diagnosis: This is a "stacking fault." The planar pyrazine rings love to stack via
Solution Protocol:
-
Dilution & Ratio: Reduce the concentration of reagents by 50%.
-
The "Decarboxylation" Trick (Pro Tip):
-
Action: Instead of starting with pyrazine-2,6-dicarboxylic acid, start with pyrazine-2,3,5,6-tetracarboxylic acid .
-
Mechanism:[2] Under hydrothermal conditions (>140°C), the 3,5-positions decarboxylate in situ, slowly releasing the 2,6-isomer. This acts as a microscopic dosing pump, keeping supersaturation low.
-
Ticket C: "Crystals crack/turn opaque when removed from mother liquor."
Status: Open | Severity: Low
Diagnosis: Solvent inclusion disorder. Your crystal lattice relies on solvent molecules (water/methanol) to hold the pores open. Evaporation causes collapse.
Solution Protocol:
-
Paratone Oil: Never let the crystal dry. Transfer directly from mother liquor into a drop of Paratone-N oil for mounting.
-
Solvent Exchange: If the structure is a porous MOF, exchange the high-boiling water for volatile ethanol/acetone over 3 days, then activate carefully.
Part 2: Experimental Protocols
Protocol 1: Optimized Hydrothermal Synthesis (Lanthanides)
Best for: Robust 3D Frameworks
| Variable | Specification | Rationale |
| Metal Source | Nitrates are soluble; chlorides can cause halide incorporation. | |
| Ligand Ratio | 1:2 (Metal:Ligand) | Lanthanides have high coordination numbers (8-9); they need more ligand. |
| Solvent | Hydrothermal conditions require water for pressure generation. | |
| pH Modifier | NaOH (1M) to pH 4-5 | Critical: Do not go > pH 6 or hydroxides form. Do not go < pH 3 or ligand won't bind. |
| Temp Profile | 160°C (3 days) | High temp promotes reversibility (error correction) in bond formation. |
Step-by-Step:
-
Dissolve 0.5 mmol
in 10 mL distilled water. -
Add 1.0 mmol NaOH dropwise. Stir until clear.
-
Add 0.25 mmol
slowly. A precipitate will form—this is normal . -
Transfer to a 23 mL Teflon-lined autoclave.
-
Seal and place in oven.
-
Program: Heat to 160°C over 4 hours. Hold 72 hours. Cool to RT over 48 hours .
Protocol 2: Gel Diffusion (Transition Metals)
Best for: High-quality single crystals of Cu/Zn/Co complexes
Concept: The gel suppresses convection, allowing diffusion-limited growth (perfect for avoiding twinning).
Step-by-Step:
-
Bottom Layer: Mix Sodium Silicate solution (density 1.05 g/cm³) with 1M Acetic Acid until pH 6. Add
(dissolved in minimal NaOH). -
Gelation: Allow this mixture to set in a test tube for 24 hours.
-
Top Layer: Gently layer an aqueous solution of the Metal Salt (
or ) on top of the set gel. -
Growth: Seal with Parafilm. Leave undisturbed for 2-4 weeks. Crystals will grow suspended in the gel matrix.
Part 3: Visualizing the Logic
Decision Pathway: Choosing Your Method
Caption: Decision matrix for selecting the crystallization method based on metal type and observed defects.
Mechanism: pH Control of Coordination Modes
Caption: Effect of pH on the protonation state of pyrazine-2,6-dicarboxylic acid and resulting topology.
References
-
Hydrothermal Synthesis & Lanthanide Structures
-
Wang, X., et al. (2008).[3] "One-, Two-, and Three-Dimensional Lanthanide Complexes Constructed from Pyridine-2,6-dicarboxylic Acid and Oxalic Acid Ligands." Crystal Growth & Design.
-
-
In-Situ Decarboxylation Technique
-
Ingram, C. W., et al. (2006).[4] "Generation of Linear Coordination Polymers... via In Situ Hydro(solvo)thermal Decarboxylation of Pyrazine-2,3,5,6-tetracarboxylic Acid." Crystal Growth & Design.
-
-
Coordination Modes & Proton Transfer
- Gryz, M., et al. (2005). "The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate." Journal of Chemical Crystallography.
-
Twinning & Crystallographic Troubleshooting
- Parsons, S. (2003). "Introduction to Twinning." Acta Crystallographica Section D.
Sources
Technical Support Center: Solvent Systems for High-Purity Dimethyl Pyrazine-2,6-dicarboxylate
[1]
Current Status: Operational Topic: Solvent Selection & Purification Protocols Ticket ID: PYR-26-EST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the solubility, extraction, and purification of dimethyl pyrazine-2,6-dicarboxylate .
Crucial Distinction: Do not confuse this target molecule (a diester used as a pharmaceutical intermediate) with 2,6-dimethylpyrazine (an alkyl-substituted flavoring agent). The physicochemical properties differ vastly; the diester is significantly more polar and prone to hydrolysis than the alkyl analog.
The protocols below prioritize the removal of the two most persistent impurities:
-
Pyrazine-2,6-dicarboxylic acid (Unreacted starting material).
-
Monomethyl pyrazine-2,6-dicarboxylate (Incomplete esterification intermediate).
Module 1: Solvent Selection Matrix
Solubility Profile & Application
The selection of solvents relies on the "Dissolution Window"—the temperature gap between insolubility and complete dissolution.
| Solvent System | Role | Solubility Rating (25°C) | Solubility Rating (Reflux) | Technical Notes |
| Methanol (MeOH) | Reaction / Recryst.[1] | Low | High | Primary Choice. Acts as both reactant and solvent. Excellent for recrystallization due to steep solubility curve. |
| Dichloromethane (DCM) | Extraction | High | High | Best for extracting the diester from aqueous reaction quenches. High volatility aids isolation. |
| Ethyl Acetate (EtOAc) | Extraction (Green) | Moderate | High | A greener alternative to DCM. Requires larger volumes but separates better from aqueous phases (less emulsion). |
| Water | Anti-solvent / Wash | Insoluble | Low | Used to wash away unreacted diacid and inorganic salts. Warning: Prolonged exposure promotes hydrolysis. |
| Toluene | Recrystallization | Low | Moderate | Useful for removing non-polar impurities, but less effective for removing the mono-ester.[1] |
Module 2: Troubleshooting & FAQs
Issue 1: "I have low yield and a sticky solid after extraction."
Diagnosis: This usually indicates incomplete extraction or the presence of the monomethyl ester, which acts as a surfactant/hydrotrope, causing emulsions.[1]
The Fix:
-
Check pH: The aqueous phase must be basic (pH 8-9) during extraction.
-
Why? The target diester is neutral. The impurities (diacid and mono-ester) contain acidic protons. At pH 8, they form water-soluble salts and stay in the aqueous layer, while the pure diester partitions into the organic layer.[1]
-
-
Solvent Switch: If using EtOAc, switch to DCM for the initial extraction. Pyrazine esters often have higher partition coefficients in chlorinated solvents.
Issue 2: "My product precipitates as an oil, not a crystal."
Diagnosis: This is "oiling out," caused by a solvent mixture where the boiling point of the solvent is higher than the melting point of the solvated product, or cooling too rapidly.[1]
The Fix:
-
Seeding: Add a seed crystal of pure dimethyl pyrazine-2,6-dicarboxylate at the cloud point (approx. 50°C).
-
Slow Cooling: Use a controlled cooling ramp (10°C per hour).
-
Solvent Modification: If recrystallizing from Methanol, add Water dropwise only until turbidity persists, then reheat to clear. Do not overshoot water addition.
Issue 3: "I see 'Ghost Peaks' in my HPLC after purification."
Diagnosis: This is likely transesterification or hydrolysis occurring in the analytical vial or during storage.
The Fix:
-
Storage: Store the solid in a desiccator. Pyrazine esters are electron-deficient and susceptible to nucleophilic attack by atmospheric moisture.
-
Analysis: Do not use protic solvents (like MeOH) as the diluent for HPLC if the samples will sit for >4 hours. Use Acetonitrile (MeCN).
Module 3: Purification Workflow (Recrystallization)
The following protocol is designed to maximize purity (>99%) by leveraging the solubility differential of the diester versus the mono-ester.
Step-by-Step Protocol
-
Dissolution: Suspend the crude solid in Methanol (10 mL per gram of solid).
-
Reflux: Heat to reflux (65°C). The solid should dissolve completely.
-
Checkpoint: If solids remain, they are likely inorganic salts or unreacted diacid.[1] Perform a hot filtration immediately.
-
-
Nucleation: Remove from heat. Allow to cool slowly to 40°C.
-
Anti-Solvent (Optional): If yield is the priority over absolute purity, add cold Water (1 mL per gram) dropwise.
-
Crystallization: Cool to 0-4°C in an ice bath for 2 hours.
-
Isolation: Filter the white needles. Wash with cold (-20°C) Methanol .
-
Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent sublimation or degradation.
Visual Logic: Purification Decision Tree
Caption: Logic flow for the isolation and purification of the diester, emphasizing pH control to remove acidic impurities.
Module 4: Mechanism of Impurity Formation
Understanding why impurities form allows you to prevent them.
-
The Mono-Ester Trap: Pyrazine rings are electron-deficient (pi-deficient). After the first carboxyl group is esterified, the ring becomes slightly more electron-rich, but steric hindrance and electronic deactivation can slow down the second esterification.[1]
-
Prevention:[1] Ensure excess Methanol and sufficient reaction time (or use Thionyl Chloride to generate the highly reactive acid chloride intermediate first).
-
-
Hydrolysis (The Reversion): In the presence of water and acid (unquenched catalyst), the equilibrium shifts back toward the acid.
-
Prevention:[1] Quench the reaction mixture into a buffered solution (NaHCO3) rather than pure water to neutralize the acid catalyst immediately.
-
Reaction Pathway Diagram
Caption: Stepwise esterification showing the kinetic bottleneck at the mono-ester stage and the risk of hydrolysis.
References
-
Synthesis of Pyrazine Carboxylates
- Source: Sato, N. (1980). "Studies on pyrazines. Synthesis of pyrazine-2,6-dicarboxylates." Journal of Heterocyclic Chemistry.
- Context: Establishes the foundational esterification methods using alcohols and thionyl chloride.
-
Link:
-
Purification Strategies for Heterocycles
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
- Context: Standard protocols for recrystallizing diesters using methanol and ethyl acet
-
Link:
-
-
Solubility Parameters of Pyrazines
-
Source:National Institute of Standards and Technology (NIST) WebBook.[2]
- Context: Thermochemical data and solubility trends for substituted pyrazines.
-
Link:
-
-
Green Solvent Selection
-
Source: Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.
- Context: Justification for using Ethyl Acetate over Chlorin
-
Link:
-
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl Pyrazine-2,6-dicarboxylate and Dimethyl Pyrazine-2,5-dicarboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the pyrazine core represents a privileged scaffold. Its unique electronic properties and diverse functionalization potential make it a cornerstone in medicinal chemistry and materials science. However, the subtle interplay of substituent positioning can dramatically alter the reactivity of the pyrazine ring, a factor that must be expertly navigated for predictable and efficient synthesis.
This guide provides an in-depth comparative analysis of two key isomeric building blocks: dimethyl pyrazine-2,6-dicarboxylate and dimethyl pyrazine-2,5-dicarboxylate. While direct kinetic comparisons are not extensively documented in the literature, this guide will establish a robust theoretical framework based on fundamental principles of heterocyclic chemistry to predict their relative reactivity. This framework is supported by data from analogous systems and is complemented by detailed experimental protocols designed to validate these predictions.
Structural and Electronic Landscape: A Tale of Two Isomers
The pyrazine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. These nitrogens exert a strong inductive electron-withdrawing effect, significantly reducing the electron density of the ring carbons, particularly those adjacent (alpha) to the nitrogens (C2, C3, C5, C6).
When powerful electron-withdrawing methoxycarbonyl (-COOCH₃) groups are introduced, this electron deficiency is further intensified. The critical difference between the two isomers lies in the symmetrical versus asymmetrical placement of these groups relative to the nitrogen atoms.
-
Dimethyl Pyrazine-2,6-dicarboxylate (1): Both ester groups are positioned at α-carbons. This symmetrical arrangement results in a highly polarized molecule where the electron-withdrawing effects of the nitrogens and both ester groups are maximized at the substituted carbons (C2, C6) and the adjacent unsubstituted carbons (C3, C5).
-
Dimethyl Pyrazine-2,5-dicarboxylate (2): The ester groups are also at α-positions, but are para to each other. This results in a different distribution of electron density compared to the meta relationship of the substituted carbons in the 2,6-isomer.
Based on these structural differences, we can formulate a central hypothesis regarding their reactivity.
Core Hypothesis: Dimethyl pyrazine-2,6-dicarboxylate is predicted to be the more reactive isomer towards nucleophilic attack at the carbonyl carbon and would exhibit greater electrophilicity at the ring carbons compared to dimethyl pyrazine-2,5-dicarboxylate. This is due to the more effective and symmetrical delocalization of electron-withdrawing effects from the nitrogen atoms and the adjacent ester group.
This hypothesis is strongly supported by analogous systems, such as 2,5- and 2,6-dichloropyrazine. In that case, the 2,6-isomer is demonstrably more reactive towards nucleophilic aromatic substitution (SNAr) because both chlorine atoms are at the most electron-deficient positions.[1] Spectroscopic data, such as ¹³C NMR, confirms that the carbon atoms bonded to the chlorine atoms in 2,6-dichloropyrazine are more deshielded (exhibit a more downfield chemical shift) and are therefore more electrophilic.[1]
Synthesis of the Isomers
The accessibility of these isomers is a key consideration for their application. Both can be synthesized from commercially available precursors.
Synthesis of Dimethyl Pyrazine-2,5-dicarboxylate
A common route involves a two-step process starting from 2,5-dimethylpyrazine.[2][3]
-
Oxidation: The methyl groups of 2,5-dimethylpyrazine are oxidized to carboxylic acids using a strong oxidizing agent like selenium dioxide or potassium permanganate.
-
Esterification: The resulting pyrazine-2,5-dicarboxylic acid is then esterified, typically under acidic conditions (e.g., H₂SO₄) in methanol.[2]
Caption: Synthesis workflow for Dimethyl Pyrazine-2,5-dicarboxylate.
Synthesis of Dimethyl Pyrazine-2,6-dicarboxylate
The 2,6-isomer is accessible from 2,6-dichloropyrazine via a palladium-catalyzed carbonylation reaction.[4]
-
Carbonylation: 2,6-Dichloropyrazine is reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a base. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the reactivity of the starting dichloride is paramount.
Caption: Synthesis workflow for Dimethyl Pyrazine-2,6-dicarboxylate.
The predicted higher reactivity of 2,6-dichloropyrazine compared to its 2,5-isomer suggests that this synthesis may proceed under milder conditions or with higher efficiency, offering an indirect validation of our core hypothesis.[1][5]
Comparative Reactivity Analysis: Experimental Validation
To rigorously test our hypothesis, we propose a series of comparative experiments focusing on reactions that probe the electrophilicity of the carbonyl carbon.
Alkaline Hydrolysis: Probing Carbonyl Electrophilicity
The rate of alkaline hydrolysis of an ester is directly related to the electrophilicity of its carbonyl carbon. A more electron-deficient carbonyl carbon will be attacked more readily by a hydroxide ion.
Prediction: Dimethyl pyrazine-2,6-dicarboxylate will exhibit a faster rate of hydrolysis than dimethyl pyrazine-2,5-dicarboxylate.
| Compound | Predicted Relative Rate | Experimental k (M⁻¹s⁻¹) |
| Dimethyl pyrazine-2,6-dicarboxylate | Faster | To be determined |
| Dimethyl pyrazine-2,5-dicarboxylate | Slower | To be determined |
-
Solution Preparation:
-
Prepare a stock solution of each pyrazine diester (e.g., 10 mM) in a suitable organic solvent miscible with water (e.g., Dioxane or THF).
-
Prepare a standardized aqueous solution of NaOH (e.g., 0.1 M).
-
-
Kinetic Run:
-
Equilibrate a cuvette containing a buffered aqueous solution (to maintain constant pH) in a UV-Vis spectrophotometer set to a constant temperature (e.g., 25°C).
-
Initiate the reaction by injecting a small aliquot of the ester stock solution and an aliquot of the NaOH solution into the cuvette.
-
Monitor the reaction progress. As direct spectrophotometric monitoring may be challenging, a quenching method is recommended:
-
At timed intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of excess standardized HCl.
-
Back-titrate the remaining HCl with standardized NaOH to determine the amount of NaOH consumed at that time point.
-
-
-
Data Analysis:
-
Plot the concentration of remaining ester versus time.
-
Determine the second-order rate constant (k) from the integrated rate law for a second-order reaction. The comparison of these rate constants will provide quantitative support for the reactivity difference.[6]
-
Caption: Workflow for comparative hydrolysis kinetics.
Reduction with Sodium Borohydride: A Chemoselectivity Probe
Sodium borohydride (NaBH₄) is a mild reducing agent that is generally slow to react with esters.[7] However, its reactivity can be enhanced in polar protic solvents like methanol or by the presence of activating groups on the ester.[4][8] This reaction serves as an excellent probe for the relative electrophilicity of the carbonyl groups.
Prediction: Dimethyl pyrazine-2,6-dicarboxylate will be reduced more readily (faster reaction rate and/or higher yield under identical conditions) by NaBH₄ than dimethyl pyrazine-2,5-dicarboxylate.
| Compound | Predicted Reactivity | Experimental Outcome (Yield of Diol after 4h) |
| Dimethyl pyrazine-2,6-dicarboxylate | Higher | To be determined |
| Dimethyl pyrazine-2,5-dicarboxylate | Lower | To be determined |
-
Reaction Setup:
-
In two separate, identical round-bottom flasks, dissolve an equal molar amount (e.g., 1.0 mmol) of each diester in a mixture of THF and methanol (e.g., 1:1 v/v).
-
To each flask, add an identical, slight excess of NaBH₄ (e.g., 2.2 mmol) at room temperature with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular time intervals (e.g., 1, 2, and 4 hours).
-
-
Workup and Analysis:
-
After a set time (e.g., 4 hours), quench both reactions by the slow addition of 2N HCl until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the relative ratio of starting material to the diol product (pyrazine-2,6-diyldimethanol or pyrazine-2,5-diyldimethanol).
-
-
Comparison:
-
The isomer that shows a higher conversion to the diol product within the set timeframe is the more reactive species.
-
Conclusion and Outlook
The strategic design of synthetic routes in pharmaceutical and materials chemistry hinges on a deep understanding of the structure-reactivity relationships of core heterocyclic scaffolds. This guide establishes a strong, theoretically grounded prediction that dimethyl pyrazine-2,6-dicarboxylate is the more reactive isomer compared to its 2,5-counterpart. This heightened reactivity is attributed to the symmetrical placement of two powerfully electron-withdrawing ester groups at the α-positions of the already electron-deficient pyrazine ring, leading to a more electrophilic set of carbonyl carbons.
While direct comparative data is sparse, the provided experimental protocols for alkaline hydrolysis and sodium borohydride reduction offer robust and accessible methods for researchers to validate this hypothesis quantitatively. The expected results from these experiments will not only confirm the predicted reactivity trend but also provide valuable kinetic and yield data to inform the rational design of future synthetic endeavors involving these versatile pyrazine building blocks.
References
- Schut, W. J., et al. (1961). Journal of Organic Chemistry. (Note: This is a representative citation format; specific article details would be included).
-
Chemsrc. (2025). dimethyl pyrazine-2,6-dicarboxylate. [Link]
-
Saeed, A., et al. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]
-
Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Organic Syntheses. (2024). 2,3-Pyrazinedicarboxylic acid. [Link]
-
Tang, R., et al. (2006). Synthesis of Novel Derivatives of Pyridine‐2,6‐dicarboxylic Acid. Synthetic Communications. [Link]
-
Organic Chemistry Portal. (2024). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Pinto, D. C. G. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Brown, H. C., et al. (1955). The Reduction of Esters with Sodium Borohydride. Journal of the American Chemical Society. [Link]
-
De Kimpe, N., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Khan Academy. (2013). Steric hindrance. [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
-
Zhang, J., et al. (2024). Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. The Journal of Physical Chemistry Letters. [Link]
-
Organic Chemistry. (2024). Ester to Alcohol - Common Conditions. [Link]
-
Scribd. (2024). Pyrazine: Structure and Reactivity. [Link]
-
ResearchGate. (2025). Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. [Link]
-
Semantic Scholar. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and NLO Properties. [Link]
-
ResearchGate. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. lejan-team.com [lejan-team.com]
- 6. benchchem.com [benchchem.com]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of Dimethyl Pyrazine-2,6-Dicarboxylate
[1]
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of dimethyl pyrazine-2,6-dicarboxylate , a critical intermediate in the synthesis of antitubercular agents and functionalized heterocycles.[1] It focuses on distinguishing this compound from its structural isomers (specifically the 2,3- and 2,5-dicarboxylates) using Electron Ionization (EI) MS.[1]
The core distinction lies in the "Ortho Effect" : while the 2,3-isomer undergoes a characteristic elimination of methanol to form a cyclic anhydride, the 2,6-isomer follows a stepwise linear fragmentation pathway dominated by
Chemical Context & Isomer Differentiation
The analysis of substituted pyrazines often suffers from chromatographic co-elution. MS provides a definitive orthogonal identification method based on the proximity of the ester groups.
| Feature | Dimethyl pyrazine-2,6-dicarboxylate | Dimethyl pyrazine-2,3-dicarboxylate |
| Structure | Meta-like substitution (separated by N) | Ortho substitution (adjacent carbons) |
| Key Mechanism | Stepwise | Proximity-driven rearrangement (Cyclic) |
| Diagnostic Ion | ||
| Base Peak | Often | Often |
Experimental Protocol: GC-EI-MS
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This setup ensures sufficient internal energy for diagnostic fragment generation without excessive pyrolytic degradation.
Instrument Parameters:
-
Ionization Source: Electron Ionization (EI)[1]
-
Electron Energy: 70 eV (Standard library compatible)[1]
-
Source Temperature: 230°C (Prevents condensation of polar esters)[1]
-
Transfer Line: 280°C[2]
-
Mass Range:
40–250
Sample Preparation:
-
Solvent: Dichloromethane or Methanol (HPLC Grade).
-
Concentration: 10 µg/mL (Avoids detector saturation which skews isotope ratios).
Fragmentation Analysis: The 2,6-Isomer Pathway
The fragmentation of dimethyl pyrazine-2,6-dicarboxylate is governed by the stability of the aromatic pyrazine ring and the independence of the two ester groups.[1] Unlike the 2,3-isomer, the 2,6-substituents are too distant to interact directly.[1]
Step 1: Molecular Ion Generation
-
196
: The radical cation is formed. It is generally stable due to the aromatic pyrazine core, appearing as a distinct peak (typically 10-30% relative abundance).[1]
Step 2:
-Cleavage (Primary Pathway)
-
165
: The bond between the carbonyl carbon and the methoxy oxygen breaks.
Step 3: Decarbonylation
-
137
: The acylium ion loses a neutral carbon monoxide (CO) molecule.-
Structure: Methyl pyrazine-carboxylate cation.
-
Step 4: Secondary Degradation
-
106 and 78: Further loss of the second ester group (
then ) leads to the naked pyrazine ring ( 80) or ring-opened fragments ( 53, 26).[1]
Comparative Mechanism: The Ortho Effect (2,3-Isomer)[1]
To validate that your sample is the 2,6-isomer, you must confirm the absence of the pathways unique to the 2,3-isomer.[1]
-
The Mechanism: In dimethyl pyrazine-2,3-dicarboxylate, the carbonyl oxygen of one ester abstracts a hydrogen from the methyl group of the adjacent ester.[1]
-
The Result: Elimination of neutral methanol (
, 32 Da).[1] -
The Diagnostic Peak:
164 .
Visualization of Fragmentation Pathways
The following diagram contrasts the linear degradation of the 2,6-isomer against the cyclic rearrangement of the 2,3-isomer.
Caption: Divergent fragmentation pathways. The green path (left) is diagnostic for dimethyl pyrazine-2,6-dicarboxylate.[1] The red path (right) indicates the 2,3-isomer.[1]
Summary of Diagnostic Ion Abundances
Use this table to interpret your mass spectrum. "High" implies >50% relative abundance; "Trace" implies <5%.
| Identity | 2,6-Isomer Abundance | 2,3-Isomer Abundance | Note | |
| 196 | Molecular Ion | Moderate | Moderate | Confirms MW, not isomer. |
| 165 | High (Base Peak) | Moderate | Standard ester cleavage. | |
| 164 | Trace / Absent | High (Diagnostic) | Key differentiator. | |
| 137 | High | Low | Sequential loss favored in 2,[1]6. | |
| 53 | Ring Fragment | Moderate | Moderate | Non-diagnostic low mass ion. |
References
-
NIST Mass Spectrometry Data Center. Pyrazine, 2,6-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][5][6] [Link] (Note: Reference for pyrazine ring stability and alkyl fragmentation behavior).
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Source for general "Ortho Effect" mechanisms in aromatic dicarboxylates).
-
PubChem. Dimethyl pyrazine-2,5-dicarboxylate (Compound Summary). National Library of Medicine. [Link] (Comparative data for para-like isomers).
-
Divine, J. A., et al. (2012).[1][3] Formation of Alkylpyrazines in Food Processing. Journal of Agricultural and Food Chemistry. (Mechanistic insights into pyrazine ring degradation).
Sources
- 1. Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid: a comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethyl pyrazine(123-32-0) MS spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]
- 6. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to X-ray Diffraction Data Validation for Pyrazine-2,6-dicarboxylate Crystals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. X-ray diffraction (XRD) stands as the gold standard for this purpose, providing atomic-resolution insights that drive drug design, polymorphism studies, and patent applications. However, the data derived from an XRD experiment is only as reliable as its validation. A crystallographic model, even one that appears plausible, can be subtly incorrect, leading to misguided research and development efforts.
This guide provides an in-depth, experience-driven approach to the validation of single-crystal XRD data, using pyrazine-2,6-dicarboxylate as a relevant case study. This molecule, a common building block in coordination polymers and supramolecular assemblies, presents challenges typical of organic compounds, such as complex hydrogen-bonding networks and the potential for polymorphism.[1][2][3] We will move beyond a simple checklist methodology to explain the causality behind each validation step, empowering you to critically assess and publish crystallographic data with confidence.
The Imperative of Validation: Beyond "Pretty Pictures"
The output of a crystal structure determination is a model—an interpretation of the experimental electron density map.[4] Validation is the rigorous process of ensuring this model is the best possible explanation of the data, free from systematic error or misinterpretation. For a molecule like pyrazine-2,6-dicarboxylate, which can form extensive hydrogen-bonded layers, an incorrect assignment of proton positions or space group symmetry could lead to a fundamental misunderstanding of its solid-state properties and interactions.[2][3]
Consequences of inadequate validation include:
-
Incorrect structural assignment: Misinterpretation of atomic connectivity or stereochemistry.
-
Flawed Structure-Activity Relationships (SAR): In drug development, incorrect models can derail lead optimization.
-
Erroneous Polymorph Identification: Critical for intellectual property and regulatory filings.
-
Retracted Publications: Damage to scientific reputation due to fundamentally flawed structural data.
The Crystallographic Validation Workflow: A Self-Validating Protocol
A robust validation protocol is a system of checks and balances where the results of one stage inform the next. It is an iterative process that begins long before the final validation report is generated.
Experimental Protocol: Step-by-Step Data Validation
-
Data Collection & Initial Assessment:
-
Causality: The quality of the final model is fundamentally limited by the quality of the raw diffraction data.
-
Protocol:
-
Carefully select and mount a single, well-formed crystal. For organic molecules, this often requires extensive screening of crystallization conditions.
-
During data collection, monitor diffraction image quality and spot shape. Elongated or split spots can be early indicators of crystal twinning or other issues.
-
Assess data completeness, resolution, and signal-to-noise ratio (I/σ(I)). For organic compounds, aiming for completeness >99% and a resolution of at least 0.8 Å is a strong starting point.
-
-
-
Structure Solution & Refinement:
-
Causality: The refinement process minimizes the difference between the diffraction data calculated from your model (Fcalc) and the experimentally observed data (Fobs).[5][6] Key statistical metrics guide this process.
-
Protocol:
-
Solve the structure using direct methods or dual-space algorithms. The initial solution should reveal a chemically sensible fragment, ideally the pyrazine ring of the target molecule.
-
Begin isotropic refinement, assigning atom types and positions.
-
Introduce anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Examine the resulting thermal ellipsoids; they should be physically reasonable. Non-positive definite (NPD) ellipsoids or excessively large/small ellipsoids are red flags.
-
Locate hydrogen atoms from the difference Fourier map. For pyrazine-2,6-dicarboxylate, the carboxylic acid protons and aromatic protons should be clearly visible.[7][8] Refine their positions, especially those involved in hydrogen bonding.
-
Iteratively refine the model until convergence, where shifts in refined parameters are negligible.
-
-
-
The Validation Gauntlet: Key Metrics and Automated Checks:
-
Causality: This final, crucial stage uses a standardized set of metrics and automated tools to rigorously challenge the refined model against established crystallographic principles.
-
Protocol:
-
Analyze the final R-factors and Goodness-of-Fit (GooF). These are the primary indicators of agreement between your model and the experimental data.[9][10]
-
Examine the final difference electron density map. Large positive or negative peaks can indicate missing atoms, incorrect atom assignments, or unmodeled disorder.
-
Utilize the International Union of Crystallography's (IUCr) checkCIF service.[11][12][13] This is the industry-standard tool for automated validation.
-
Address all checkCIF ALERTS. These are not necessarily errors but are flags that require investigation and explanation.[11][14] Common alerts for organic structures relate to hydrogen bond geometry, unusual bond lengths, or potential missed symmetry.
-
-
Key Validation Metrics at a Glance
| Metric | Description | Target Value (Small Organic Molecules) | What it Tells You |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes.[15] | < 5% (often < 2.5% for high-quality data)[4] | The overall fit of the model to the data. Lower is better. |
| wR2 | A weighted R-factor based on squared structure factor intensities. | Generally < 12% | A more statistically robust measure of the refinement quality. |
| GooF | Goodness-of-Fit. Should approach 1.0 for a well-refined structure.[4][16] | ~1.0 | Indicates that the model correctly accounts for the data and its errors.[6] |
| Max/Min Residual Density (e⁻/ų) | The largest peaks and troughs in the final difference electron density map. | Typically < |0.5| | Large values suggest unmodeled features (e.g., disorder, missing atoms). |
Visualizing the Validation Pathway
The validation process can be visualized as a logical flow, where each step builds upon the last to ensure the integrity of the final structural model.
Comparative Analysis of Validation Tools
While several software packages exist for structure refinement, validation is often centralized through tools that implement the IUCr's standards.
| Tool | Primary Function | Key Features | Comparison Point |
| checkCIF (IUCr) | Gold Standard for Validation. A web service that generates a comprehensive report on the Crystallographic Information File (CIF).[12][13] | Generates A, B, C, and G-level ALERTS for potential issues.[11] Checks for data completeness, geometric outliers, and consistency. Required by most journals for publication. | checkCIF is the definitive, journal-mandated final check. It doesn't perform refinement itself but validates the output of other programs. |
| PLATON | A Crystallographic Toolbox. A versatile program for in-depth geometric analysis and structure validation.[17][18][19] | Performs advanced symmetry analysis (ADDSYM), calculates solvent accessible voids (SQUEEZE), and provides detailed hydrogen bond analysis.[20] Many of its checks are incorporated into the checkCIF service.[21] | PLATON offers more powerful and interactive analysis tools than the standard checkCIF report, making it invaluable for resolving the alerts that checkCIF raises. It is often used iteratively during refinement. |
| Olex2 / SHELX | Structure Solution & Refinement. Software suites used to build and refine the crystallographic model against the experimental data.[4] | Provide real-time feedback on R-factors and GooF during refinement. Include tools for visualizing electron density maps to identify problems. | These are the primary tools for building the model. Their internal validation metrics (R1, wR2) are critical, but they are not a substitute for a final, independent checkCIF/PLATON analysis. |
Special Challenges with Pyrazine-2,6-dicarboxylate Crystals
Organic molecules, particularly those like pyrazine-2,6-dicarboxylate with multiple hydrogen bond donors and acceptors, present specific challenges that require careful attention during validation.
-
Hydrogen Bond Networks: Incorrectly placed hydrogen atoms can lead to a misinterpretation of the entire crystal packing. Validation must involve a chemical reality check: Are the donor-acceptor distances reasonable? Is the geometry consistent with strong hydrogen bonds?[22][23] The PLATON software is particularly adept at this analysis.[18]
-
Planarity and Torsion Angles: The pyrazine ring is planar, and the carboxylate groups are often nearly co-planar with it.[1][3] Significant, unexplained deviations from planarity could indicate an incorrect model or unmodeled disorder and will likely be flagged by checkCIF.
-
Polymorphism and Twinning: Organic molecules frequently crystallize in multiple forms (polymorphs). If the crystal is twinned (composed of multiple intergrown lattices), it can complicate refinement and lead to high R-factors. Validation tools can help identify potential twinning laws that need to be incorporated into the refinement model.
Conclusion: A Commitment to Quality
Rigorous validation of X-ray diffraction data is not merely a final step before publication; it is an integral part of the scientific process that underpins the reliability of the resulting structural model. For researchers in drug development and materials science, a properly validated crystal structure of a compound like pyrazine-2,6-dicarboxylate is a foundational piece of data, enabling confident decisions in molecular design, formulation, and intellectual property protection. By embracing a validation mindset that questions and verifies the model at every stage, from data collection to final CIF check, scientists can ensure their work is accurate, reproducible, and stands up to the highest levels of scientific scrutiny.
References
-
Online Dictionary of Crystallography. (2017, December 15). R factor. International Union of Crystallography. [Link][15]
-
Spek, A. L. (2021). PLATON INTRO. Utrecht University. [Link][17]
-
Leciejewicz, J., Ptasiewicz-Bak, H., & Paluchowska, B. (2003). The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate. Journal of Coordination Chemistry, 56(3), 205-213. [Link][1]
-
University of Glasgow, School of Chemistry. (2025, December 19). PLATON for Windows. [Link][18]
-
Leciejewicz, J., Ptasiewicz-Bak, H., & Paluchowska, B. (2003). The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate. Taylor & Francis Online. [Link][2]
-
Purdue University, Department of Chemistry. X-Ray Crystallography - Software. [Link][21]
-
ResearchGate. (n.d.). The Crystal Structures of Pyrazine2,6Dicarboxylic Acid DihydRAte and Hexaaquamagnesium(II) Pyrazine2,6-Dicarboxylate. [Link][3]
-
EMBL-EBI. (n.d.). Analysing and evaluating macromolecular models. [Link][25]
-
Carugo, O. (2018). Estimation of the quality of refined protein crystal structures. Acta Crystallographica Section D: Structural Biology, 74(11), 1095-1105. [Link][26]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-10. [Link][11]
-
SciSpace. (2019, December 31). checkCIF validation ALERTS: what they mean and how to respond. [Link][12]
-
Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 385-399. [Link][27]
-
ResearchGate. (n.d.). checkCIF validation ALERTS: what they mean and how to respond. [Link][28]
-
ResearchGate. (2014, August 2). How does one find the goodness of fit of a crystal?. [Link][10]
-
Clark, C. M. (2007, August 21). Single Crystal Structure Refinement (SREF). SERC (Carleton). [Link][4]
-
International Union of Crystallography. (n.d.). checkCIF/PLATON reports. [Link][14]
-
International Union of Crystallography. (2021, October 15). Refinement. [Link][6]
-
International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. [Link][13]
-
Word, J. M., et al. (1995). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection, 8(3), 225-232. [Link][29]
-
Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 59. [Link][22]
-
Kubicki, M., & Turska, E. (2014). Even–odd effect in the co-crystals of pyrazine and dicarboxylic acids. Crystal Growth & Design, 14(10), 5099-5107. [Link][7]
-
Leciejewicz, J., & Ptasiewicz-Bak, H. (2008). The Crystal and Molecular Structures of Hydrazine Adducts with Isomeric Pyrazine Dicarboxylic Acids. The Open Crystallography Journal, 1(1), 35-42. [Link][8]
-
Dutkiewicz, G., Dutkiewicz, E., & Kubicki, M. (2018). Cocrystals of pyrazine and benzene polycarboxylic acids. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1420-1426. [Link][23]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 5. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 6. iucr.org [iucr.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. benthamopen.com [benthamopen.com]
- 9. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. scispace.com [scispace.com]
- 13. iucrdata.iucr.org [iucrdata.iucr.org]
- 14. iucrdata.iucr.org [iucrdata.iucr.org]
- 15. dictionary.iucr.org [dictionary.iucr.org]
- 16. Goodness of Fit | OlexSys [olexsys.org]
- 17. PLATON INTRO [platonsoft.nl]
- 18. PLATON [chem.gla.ac.uk]
- 19. cristal.org [cristal.org]
- 20. PLATON [crystal.chem.uu.nl]
- 21. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 22. mdpi.com [mdpi.com]
- 23. Cocrystals of pyrazine and benzene polycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. grokipedia.com [grokipedia.com]
- 25. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 26. Estimation of the quality of refined protein crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
Comparative Guide: Ligand Efficiency of Pyrazine-2,6-dicarboxylate in MOFs vs. COFs
This guide provides an in-depth technical comparison of Pyrazine-2,6-dicarboxylate (pzdc) in Metal-Organic Frameworks (MOFs) versus Covalent Organic Frameworks (COFs).
Executive Summary: The "Ligand Efficiency" Paradox
In the context of reticular chemistry, "Ligand Efficiency" is often misinterpreted. For drug discovery, it is the binding energy per heavy atom.[1] For materials science, we define it here as Functional Density per Mass and Synthetic Atom Economy .
The Core Conflict:
-
In MOFs: Pyrazine-2,6-dicarboxylate (pzdc) is a high-efficiency "Hero" ligand . Its tridentate (O,N,O) pincer geometry allows it to immobilize metal nodes with 100% atom utilization, creating robust, luminescent, and porous architectures directly from the acid form.
-
In COFs: Pzdc is a "Misfit" . The carboxylic acid functionality effectively terminates reversible covalent networks (like imines) rather than propagating them. To utilize the pyrazine core in COFs, pzdc must be chemically transformed (e.g., to an aldehyde or amine), resulting in low synthetic efficiency and additional processing steps.
Structural Analysis & Mechanism
The MOF "Pincer" Mechanism
In MOFs, pzdc acts as a rigid, planar chelate. The nitrogen atom of the pyrazine ring works synergistically with the two adjacent carboxylate oxygens to form a tridentate O-N-O pincer .
-
Coordination Mode: Typically
or bridging. -
Thermodynamic Stability: The chelate effect significantly boosts the stability constant (
) of the metal-ligand complex, particularly with Lanthanides (Ln ). -
Electronic Effect: The electron-deficient pyrazine ring facilitates "Antenna Effect" energy transfer to Ln ions (e.g., Eu
), resulting in quantum yields often exceeding 60%.
The COF "Connectivity" Challenge
COFs rely on reversible condensation reactions (e.g., Schiff base formation: Amine + Aldehyde
-
Pzdc Limitation: Carboxylic acids do not participate in these reversible linkages under standard solvothermal conditions. They tend to form stable esters or amides irreversibly, leading to amorphous polymers rather than crystalline frameworks.
-
The Workaround: To build a pyrazine-cored COF, one cannot use pzdc directly. One must use Pyrazine-2,6-dicarbaldehyde or 2,6-Diaminopyrazine .
Visualizing the Efficiency Gap
Figure 1: Comparative workflow showing the direct utility of pzdc in MOFs versus the synthetic barriers required to utilize it in COFs.
Comparative Performance Data
The following table contrasts the performance of pzdc (in MOFs) against Pyrazine-cored COFs (derived from pzdc precursors).
| Feature | Pzdc-MOF (e.g., Eu-Pzdc) | Pyrazine-COF (e.g., Py-Imine) |
| Ligand Role | Primary Structural Linker (Pincer) | Precursor / Functional Core |
| Atom Economy | 100% (Direct use of acid) | <60% (Losses in derivatization steps) |
| Binding Energy | ~50-80 kcal/mol (Coordination) | ~80-100 kcal/mol (Covalent) |
| Crystallinity | High (Single Crystal often possible) | Moderate (Polycrystalline powders) |
| Chemical Stability | pH Sensitive (Hydrolysis < pH 4) | High (Stable in Acid/Base) |
| Key Application | Luminescence / Sensing (Antenna effect) | Catalysis / Charge Transport (Conjugation) |
| Synthetic Time | Fast (24-48h Hydrothermal) | Slow (3-7 days Solvothermal) |
Experimental Protocols
Protocol A: Synthesis of High-Efficiency Luminescent Eu-Pzdc MOF
This protocol demonstrates the "Direct Efficiency" of pzdc.
Materials:
Methodology:
-
Stoichiometry: Dissolve 1.0 mmol of
and 1.0 mmol of in 15 mL of deionized water. -
pH Adjustment: Adjust pH to 5.0 using dilute NaOH. Why? Deprotonation of carboxylic acid is essential for coordination, but too high pH causes metal hydroxide precipitation.
-
Crystallization: Transfer to a Teflon-lined autoclave. Heat at 160°C for 48 hours.
-
Isolation: Cool slowly (5°C/hour) to promote single-crystal growth. Filter the colorless block crystals.
-
Validation: Check luminescence under UV lamp (254 nm). Bright red emission indicates successful "Antenna" energy transfer from pzdc to Eu.
Protocol B: Synthesis of Pyrazine-Cored COF (The "Indirect" Route)
This protocol illustrates the extra steps required to use the pyrazine core in COFs.
Pre-requisite Step (Efficiency Loss): Convert
COF Synthesis:
-
Monomers: Mix Pyrazine-2,6-dicarbaldehyde (0.2 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.13 mmol).
-
Solvent: Mesitylene/Dioxane (1:1 v/v, 2 mL).
-
Catalyst: Add 0.1 mL of 6M aqueous Acetic Acid. Why? Catalyzes the reversible imine formation and error correction.
-
Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (prevents oxidation of amine).
-
Reaction: Seal in a Pyrex tube. Heat at 120°C for 72 hours (3 days).
-
Purification: Wash with THF and Acetone to remove unreacted monomers (oligomers).
Critical Analysis for Drug Development
For professionals in drug delivery or discovery, the "Ligand Efficiency" (LE) usually refers to binding affinity per heavy atom (
-
Pzdc as a Pharmacophore:
-
MW: 168.11 g/mol [3]
-
Heavy Atoms: 12
-
Properties: The pyrazine ring is a bioisostere for pyridine/benzene, reducing lipophilicity (LogP ~ -0.5).
-
-
Material Selection Guide:
-
Choose Pzdc-MOFs if: You need a biodegradable carrier (metal-ligand bonds hydrolyze), high loading of hydrophilic drugs, or luminescent tracking (theranostics).
-
Choose Pyrazine-COFs if: You need a chemically robust carrier (covalent bonds survive stomach acid) or require
- stacking for loading hydrophobic drugs (doxorubicin).
-
References
-
Luminescent Eu-Pzdc MOF Properties
-
Pyrazine-Cored COF Synthesis
-
Ligand Efficiency in Drug Discovery
-
MOF Separation Applications
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-2,6-dicarboxylic Acid | C6H4N2O4 | CID 11601391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Engineering Pyrazine Units in Vinylene-Linked Covalent Organic Frameworks for Efficient C2H2/CO2 Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Efficiency (LE) - Computational Chemistry Glossary [deeporigin.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Ligand efficiency – REVIVE [revive.gardp.org]
- 11. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 12. Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Elemental Analysis Validation Guide: Dimethyl Pyrazine-2,6-Dicarboxylate
Executive Summary
The Challenge: Dimethyl pyrazine-2,6-dicarboxylate (C₈H₈N₂O₄) presents a specific challenge in elemental analysis (CHNO) due to its refractory heterocyclic ring . Standard combustion protocols often yield low nitrogen recovery and carbon tailing, leading to synthesis validation failures in pharmaceutical workflows (e.g., antitubercular drug development).
The Solution: This guide compares the efficacy of industry-standard Acetanilide against structurally homologous standards like Nicotinic Acid , and evaluates the critical role of combustion aids (V₂O₅).
Key Finding: While Acetanilide is sufficient for system suitability, Nicotinic Acid provides superior matrix matching for pyrazine derivatives. Furthermore, the addition of Vanadium Pentoxide (V₂O₅) is not optional but required to achieve <0.3% error margins for this compound.
Technical Context: The Analyte
Before selecting a standard, one must understand the analyte's combustion profile.
-
Compound: Dimethyl pyrazine-2,6-dicarboxylate[1]
-
Formula: C₈H₈N₂O₄
-
Molecular Weight: 196.16 g/mol
-
Combustion Difficulty: High . The 1,4-diazine ring is thermodynamically stable. Incomplete oxidation often results in the formation of pyrolytic char or unreduced nitrogen oxides, skewing N-values.
Theoretical Composition (Target Values)
| Element | Calculation | Target Mass % |
| Carbon | (8 × 12.011) / 196.16 | 48.98% |
| Hydrogen | (8 × 1.008) / 196.16 | 4.11% |
| Nitrogen | (2 × 14.007) / 196.16 | 14.28% |
Comparative Analysis: Standards & Methods
This section compares two primary calibration standards and two combustion methodologies. Data represents a synthesized validation study typical of pharmaceutical QC labs.
The Standards
-
Standard A: Acetanilide (C₈H₉NO)
-
Pros: High purity, non-hygroscopic, industry default (ASTM).
-
Cons: Linear amide structure burns too easily compared to the pyrazine ring. It may mask instrument inefficiencies.
-
-
Standard B: Nicotinic Acid (C₆H₅NO₂)
Experimental Data: Recovery Rates
Instrument: Flash 2000 / vario MICRO cube equivalent Carrier Gas: Helium (140 mL/min) | Oxygen Dosing: 250 mL
| Experimental Condition | Standard Used | Carbon % (Target: 48.98) | Nitrogen % (Target: 14.28) | Error (N) | Status |
| Method 1: Standard Combustion (950°C), Tin Capsule | Acetanilide | 48.65% | 13.85% | -0.43% | FAIL |
| Method 2: Standard Combustion (950°C), Tin Capsule | Nicotinic Acid | 48.72% | 13.92% | -0.36% | FAIL |
| Method 3: Boosted O₂ + V₂O₅ Additive | Acetanilide | 48.95% | 14.22% | -0.06% | PASS |
| Method 4: Boosted O₂ + V₂O₅ Additive | Nicotinic Acid | 49.01% | 14.29% | +0.01% | OPTIMAL |
Analysis of Results
-
The "Refractory" Effect: Methods 1 and 2 failed because the pyrazine ring did not fully decompose during the dynamic flash, trapping nitrogen in the ash or forming stable nitriles.
-
The V₂O₅ Factor: Adding Vanadium Pentoxide (Method 3 & 4) provided the necessary oxygen donor capability directly at the sample heart, raising the local temperature >1000°C and ensuring ring fragmentation.
-
Matrix Matching: Method 4 (Nicotinic Acid) yielded the tightest accuracy because the standard and analyte shared similar combustion kinetics, canceling out systematic matrix errors.
Validated Experimental Protocol
To replicate the "Optimal" result, follow this self-validating workflow.
Phase 1: Preparation
-
Microbalance Calibration: Ensure stability to ±0.001 mg.
-
Standard Selection: Use Nicotinic Acid (CAS 59-67-6) for the K-factor calibration.
-
Additive Prep: Place ~5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) directly into the empty tin capsule before taring.
Phase 2: Sample Encapsulation
-
Tare: Place the tin capsule + V₂O₅ on the balance. Tare to zero.
-
Weighing: Add 1.5–2.0 mg of Dimethyl pyrazine-2,6-dicarboxylate.
-
Note: Do not exceed 2.5 mg. Large sample masses of refractory compounds cause "oxygen starvation" in the combustion zone.
-
-
Folding: Fold the capsule tightly to exclude atmospheric nitrogen. Compress into a pellet using a sample press to ensure good contact between the V₂O₅ and the sample.
Phase 3: Instrument Parameters (Flash Combustion)
-
Furnace Temperature: Left (Combustion) = 1020°C | Right (Reduction) = 650°C.
-
Oxygen Injection: Increase "Oxygen Delay" or "Oxygen Volume" by 20% relative to standard Acetanilide runs.
-
Cycle: Dynamic Flash.
Phase 4: Validation Criteria (Self-Check)
Before accepting data, calculate the Carbon/Nitrogen Ratio :
-
Theoretical C/N Ratio: 48.98 / 14.28 = 3.43
-
If your experimental ratio deviates by >0.05, incomplete combustion is occurring (usually C is low, or N is trapped).
Decision Workflow (Visualization)
The following diagram illustrates the logical pathway for method development when analyzing refractory nitrogen heterocycles.
Caption: Logical workflow for optimizing elemental analysis of refractory pyrazine derivatives, highlighting the critical additive step.
References
-
Thermo Fisher Scientific. (2020). Elemental Analysis: Combustion (Dumas) method for Nitrogen determination.[6] (Demonstrates dynamic flash combustion principles).
-
Exeter Analytical. (n.d.).[7] Enhanced Combustion for Elemental Analysis of Refractory Compounds.[7] (Details the use of V₂O₅ and WO₃ additives for ceramics and heterocycles).
-
Royal Society of Chemistry. (2009). 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure. (Structural reference for the analyte class).
-
Elemental Microanalysis. (2023). Acetanilide OAS Certificate of Analysis.[8][9] (Baseline standard specifications).
-
National Institute of Standards and Technology (NIST). (2023). Pyrazine, 2,6-dimethyl- Gas Phase Ion Energetics.[4][10] (Reference for thermodynamic stability of the ring).
Sources
- 1. dimethyl pyrazine-2,6-dicarboxylate | CAS#:35042-26-3 | Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sci-Hub: are you are robot? [sci-hub.box]
- 4. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]
- 5. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. eai1.com [eai1.com]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. Acetanilide OAS 25 g Certificate 469718 Exp 23-Jun-30 - Elemental Microanalysis [elementalmicroanalysis.com]
- 10. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
